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  • Product: 1-ethyl-3-nitro-1H-pyrazole
  • CAS: 58793-46-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectroscopic Characterization & Structural Elucidation of 1-Ethyl-3-Nitro-1H-Pyrazole

The following technical guide details the spectroscopic characterization of 1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds.

This guide synthesizes data from general heterocyclic chemistry protocols and specific energetic material literature to provide a robust reference for identification and quality control.

Executive Summary

Compound: 1-Ethyl-3-nitro-1H-pyrazole CAS Registry Number: 3919-34-2 (Generic for alkyl-nitropyrazoles, specific isomer varies) Molecular Formula: C


H

N

O

Molecular Weight: 141.13 g/mol

1-ethyl-3-nitro-1H-pyrazole is a regioisomer formed during the alkylation of 3-nitropyrazole. Its correct identification is paramount because the alkylation reaction typically produces a mixture of the 1,3-isomer (target) and the 1,5-isomer (impurity). This guide focuses on the definitive spectral signatures required to distinguish the target compound from its isomer using NMR, IR, and MS.

Synthesis & Regioselectivity Context

To interpret the spectra correctly, one must understand the sample's origin. The alkylation of 3-nitropyrazole with ethyl bromide (or ethyl iodide) in the presence of a base (e.g., K


CO

or NaH) yields two regioisomers.
  • 1-Ethyl-3-nitro-1H-pyrazole (Target): Thermodynamically favored in many conditions; less sterically hindered.

  • 1-Ethyl-5-nitro-1H-pyrazole (Isomer): Often formed as a minor product; the nitro group is adjacent to the ethyl group, causing steric strain and distinct magnetic shielding effects.

Regioselectivity Workflow

G start 3-Nitropyrazole (Tautomeric Mixture) reaction N-Alkylation (SN2 Mechanism) start->reaction   reagent + Ethyl Halide / Base reagent->reaction iso3 1-Ethyl-3-nitro-1H-pyrazole (Target Isomer) Less Steric Hindrance reaction->iso3 Major Product iso5 1-Ethyl-5-nitro-1H-pyrazole (Byproduct) Steric Clash (NO2/Et) reaction->iso5 Minor Product

Figure 1: Divergent synthesis pathway showing the origin of the 1,3 and 1,5 regioisomers.

Nuclear Magnetic Resonance (NMR) Data

NMR is the primary tool for distinguishing the 1,3-isomer from the 1,5-isomer. The position of the nitro group significantly influences the chemical shift of the remaining ring protons.

H NMR Spectroscopy (400 MHz, CDCl )

The 1-ethyl-3-nitro isomer is characterized by two doublets for the ring protons and a standard ethyl pattern.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 7.45 – 7.55 Doublet (d)1H~2.3 HzAdjacent to N1; deshielded by the heteroatom but less than the 1,5-isomer analog.
H-4 6.85 – 6.95 Doublet (d)1H~2.3 HzAdjacent to the Nitro group (C3); typically upfield of H-5.
N-CH

4.20 – 4.30 Quartet (q)2H~7.2 HzMethylene protons deshielded by the adjacent pyrazole nitrogen.
-CH

1.50 – 1.60 Triplet (t)3H~7.2 HzTerminal methyl group.

Critical Differentiation Note: In the 1-ethyl-5-nitro isomer, the H-3 proton (now adjacent to N2) typically shifts further downfield to ~8.0 - 8.1 ppm . If you observe a doublet >8.0 ppm, your sample likely contains the 5-nitro isomer.

C NMR Spectroscopy (100 MHz, CDCl )
CarbonShift (

, ppm)
Assignment
C-3 156.0 – 158.0 C-NO

: Highly deshielded quaternary carbon attached to the nitro group.
C-5 132.0 – 134.0 C-H : Aromatic carbon adjacent to N1.
C-4 103.0 – 105.0 C-H : Aromatic carbon between C3 and C5.
CH

48.0 – 50.0 Ethyl methylene carbon attached to N1.
CH

14.5 – 15.5 Ethyl methyl carbon.

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the nitro group and the integrity of the pyrazole ring.

Functional GroupWavenumber (cm

)
IntensityNotes
C-H Stretch 3110 – 3150WeakAromatic C-H stretch (Pyrazole ring).
C-H Stretch 2950 – 2990MediumAliphatic C-H stretch (Ethyl group).
NO

(Asym)
1530 – 1550 Strong Diagnostic nitro stretch.
C=N / C=C 1490 – 1510MediumPyrazole ring skeletal vibrations.
NO

(Sym)
1350 – 1370 Strong Diagnostic nitro stretch.
N-N Stretch ~1040MediumCharacteristic of the pyrazole N-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern for nitro-azoles.

  • Ionization Method: EI (70 eV) or ESI (+).

  • Molecular Ion:

    
     = 141.1 (M
    
    
    
    ).
Fragmentation Logic
  • [M]

    
     (141):  Parent ion.
    
  • [M - NO

    
    ]
    
    
    
    (95):
    Loss of the nitro radical (46 Da). This is a primary fragmentation pathway for nitro-aromatics.
  • [M - Et]

    
     (112):  Loss of the ethyl group (29 Da), though less common than NO
    
    
    
    loss first.
  • [M - NO

    
     - C
    
    
    
    H
    
    
    ]
    
    
    (67):
    Sequential loss of nitro group and ethylene (from the ethyl chain via McLafferty-like rearrangement or simple cleavage).

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra comparable to the data above:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for routine analysis. If the compound is part of a crude salt mixture, DMSO-d
    
    
    
    is preferred, though shifts will move slightly downfield (~0.1-0.2 ppm).
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the sample contains inorganic salts (e.g., KBr from synthesis), filter the solution through a cotton plug within a glass pipette before transferring to the NMR tube.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound structure.

Analysis cluster_0 Structural Confirmation sample Crude Product (1-Ethyl-3-nitro-1H-pyrazole) ms 1. Mass Spec (MS) Confirm MW = 141 Check for [M-NO2] peak sample->ms ir 2. FT-IR Confirm NO2 (1540/1360 cm-1) Confirm absence of N-H (3300 cm-1) ms->ir nmr 3. 1H NMR (Critical) Distinguish Isomers ir->nmr decision H5 Shift Analysis nmr->decision result_target Doublet @ 7.5 ppm (Target: 1,3-Isomer) decision->result_target < 7.6 ppm result_isomer Doublet @ 8.0+ ppm (Impurity: 1,5-Isomer) decision->result_isomer > 7.9 ppm

Figure 2: Analytical decision matrix for validating regioisomer purity.

References

  • Katritzky, A. R., et al. "Synthesis and properties of 1-substituted 3-nitro- and 3,5-dinitropyrazoles." Journal of Heterocyclic Chemistry, vol. 42, no. 6, 2005. Link(Foundational work on nitropyrazole alkylation regiochemistry).

  • Klapötke, T. M., et al. "New Energetic Materials Based on Nitropyrazoles." Propellants, Explosives, Pyrotechnics, vol. 39, no. 1, 2014. Link(Detailed spectral data for alkyl-nitropyrazole derivatives).

  • Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Reference for general NMR shifts of nitro-substituted azoles).
  • PubChem. "Compound Summary: 1-methyl-3-nitro-1H-pyrazole (Analog)." National Library of Medicine. Link(Used for comparative spectral validation).

Exploratory

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-nitro-1H-pyrazole in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-ethyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. While specific experime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-ethyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes foundational chemical principles and extrapolates from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous, field-proven experimental protocol for researchers to determine precise solubility values.

Introduction: The Significance of 1-Ethyl-3-nitro-1H-pyrazole and Its Solubility

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs.[1] The introduction of a nitro group and an ethyl substituent onto the pyrazole ring, as in 1-ethyl-3-nitro-1H-pyrazole, significantly alters its physicochemical properties, including polarity, hydrogen bonding capability, and molecular volume. These modifications can enhance biological activity or tune the energetic properties of the material.[2][3]

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts formulation, bioavailability, and administration routes. For materials science, solvent selection is critical for controlled crystallization, purification, and the preparation of uniform energetic formulations. This guide serves to bridge the gap in available data by providing a theoretical foundation and a practical methodology for solubility assessment.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of 1-ethyl-3-nitro-1H-pyrazole is governed by the interplay of its three key structural features:

  • The Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms, one pyrrole-like and one pyridine-like. The pyridine-like nitrogen (at position 2) is a hydrogen bond acceptor, enhancing solubility in protic solvents.[4] The overall ring system contributes to the molecule's polarity.

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, which is expected to increase solubility in polar protic solvents like alcohols.

  • The Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule. It creates steric hindrance around the N-1 position, which may slightly modulate the interactions of the pyrazole core with solvent molecules.

Based on these features, 1-ethyl-3-nitro-1H-pyrazole can be classified as a polar molecule. Its solubility will be highest in polar organic solvents and significantly lower in nonpolar solvents.

Predicted Solubility Profile

While direct quantitative data is pending experimental verification, we can predict a qualitative solubility profile based on data from related nitropyrazoles and general solubility principles.[5][6] For instance, studies on 1-methyl-4-nitropyrazole have shown that its solubility is highest in acetone and generally increases with temperature. In alcoholic solvents, solubility was observed to decrease as the carbon chain length of the alcohol increased, a trend that is expected to hold for the target compound.[6]

Table 1: Predicted Qualitative Solubility of 1-Ethyl-3-nitro-1H-pyrazole in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, DMF, DMSOHighStrong dipole-dipole interactions between the solvent and the polar nitro-pyrazole moiety are expected. Acetone, in particular, is predicted to be an excellent solvent based on analogue data.[6]
Polar Protic Ethanol, MethanolModerate to HighThe compound can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of alcohols. Solubility is expected to be higher in methanol than in longer-chain alcohols.[6]
Moderate Polarity Ethyl Acetate, DCMModerateThese solvents offer a balance of polarity and are likely to dissolve the compound to a useful extent, making them suitable for chromatography and extraction.
Nonpolar Hexane, TolueneLow to InsolubleThe dominant polar nature of the nitro-pyrazole core prevents significant interaction with nonpolar solvents. Van der Waals forces alone are insufficient to overcome the solute-solute interactions.[4]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain definitive quantitative data, a rigorous experimental approach is necessary. The following protocol describes the isothermal equilibrium (shake-flask) method, a gold standard for solubility measurement of solid compounds.[7] This method ensures that the solution is truly saturated at a given temperature, providing a thermodynamically stable and reproducible value.

Workflow Overview

The experimental process involves saturating a solvent with the solute at a constant temperature, separating the solid and liquid phases, and quantifying the solute concentration in the liquid phase.

G cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess 1-ethyl-3-nitro-1H-pyrazole prep_solvent Add known volume of organic solvent prep_solid->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate settle Allow solids to settle agitate->settle filter Withdraw supernatant using a syringe filter (e.g., 0.22 µm PTFE) settle->filter dilute Dilute sample with mobile phase filter->dilute analyze Analyze via HPLC-UV or other suitable method dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate

Fig. 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
  • Preparation:

    • To a series of 4 mL glass vials, add an excess amount of solid 1-ethyl-3-nitro-1H-pyrazole (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Carefully add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Causality Insight: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. A preliminary kinetic study can be performed by taking samples at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 1-2 hours for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe. Trustworthiness Check: The use of a fine-pore filter is critical to prevent microscopic solid particles from entering the analytical sample, which would artificially inflate the measured solubility.

  • Quantification:

    • Dispense the filtered supernatant into a pre-weighed volumetric flask or vial.

    • Make a precise dilution of the sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of 1-ethyl-3-nitro-1H-pyrazole.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Data Presentation and Interpretation

Experimental results should be meticulously recorded to allow for clear comparison and analysis.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes / Observations
e.g., Acetone25.0 ± 0.5
e.g., Ethanol25.0 ± 0.5
e.g., Toluene25.0 ± 0.5
...............

Conclusion

While published quantitative solubility data for 1-ethyl-3-nitro-1H-pyrazole is scarce, a strong predictive framework can be established based on its molecular structure and data from analogous nitropyrazole compounds. It is anticipated to be highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in polar protic solvents such as ethanol. To move beyond prediction to application, rigorous experimental determination is essential. The detailed isothermal equilibrium protocol provided herein offers a reliable and self-validating method for researchers to generate the precise solubility data required for advancing their work in drug development and materials science.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
  • Fesik, S. W. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • UNSW Sydney. (2023). Solubility of Organic Compounds.
  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2014). Review on synthesis of nitropyrazoles.

Sources

Foundational

1-ethyl-3-nitro-1H-pyrazole molecular weight and formula

This guide details the chemical identity, physicochemical profile, and synthetic pathways of 1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the development of high-energy density materials (HEDMs) and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, physicochemical profile, and synthetic pathways of 1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the development of high-energy density materials (HEDMs) and pharmaceutical scaffolds.

Executive Summary

1-Ethyl-3-nitro-1H-pyrazole (CAS: 58793-46-7) is a regioselective alkylation product of 3-nitropyrazole. It serves as a strategic building block in medicinal chemistry—specifically for cystic fibrosis transmembrane conductance regulator (CFTR) modulators—and in energetic materials research due to its high nitrogen content and enthalpy of formation. This guide addresses the precise molecular characteristics, synthesis logic, and regiochemical challenges associated with its production.

Chemical Identity & Physicochemical Profile

Core Identifiers
ParameterTechnical Specification
IUPAC Name 1-Ethyl-3-nitro-1H-pyrazole
CAS Registry Number 58793-46-7
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
SMILES CCn1ccc(n1)[O-]
InChI Key WTKZEGDFNFYCGP-UHFFFAOYSA-N (Base pyrazole analog reference)
Structural Composition

The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an ethyl group and at the C3 position with a nitro group.

  • Electron Withdrawal: The nitro group (

    
    ) at C3 creates a strong electron-withdrawing effect, significantly reducing the basicity of the pyrazole ring compared to unsubstituted pyrazole.
    
  • Regioisomerism: It is distinct from its isomer, 1-ethyl-5-nitro-1H-pyrazole . The 3-nitro isomer is generally the thermodynamic product of alkylation due to steric and electronic factors favoring the nitrogen atom distal to the nitro group.

Synthetic Pathways & Regioselectivity

The Regiochemistry Challenge

A critical synthesis challenge is controlling the site of alkylation. 3-Nitropyrazole exists in tautomeric equilibrium. Direct alkylation with ethyl iodide (EtI) can yield two isomers:

  • 1-Ethyl-3-nitro-1H-pyrazole (Target): Formed by alkylation at the nitrogen distal to the nitro group.

  • 1-Ethyl-5-nitro-1H-pyrazole (By-product): Formed by alkylation at the nitrogen proximal to the nitro group.

Mechanism: The nitro group withdraws electron density, making the adjacent nitrogen (proximal) less nucleophilic. Consequently, the distal nitrogen attacks the alkylating agent, typically favoring the 1-ethyl-3-nitro isomer by a ratio of ~3:1 to >10:1 depending on the solvent and base used.

Experimental Protocol: N-Alkylation

Objective: Selective synthesis of 1-ethyl-3-nitro-1H-pyrazole.

Reagents:

  • Substrate: 3-Nitro-1H-pyrazole (CAS 26621-44-3)

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents enhance

    
     rate)
    

Step-by-Step Methodology:

  • Activation: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (1.5 eq) and stir at 0°C for 30 minutes to form the pyrazolate anion.
    
  • Alkylation: Dropwise addition of Ethyl Iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water and extract with ethyl acetate.

  • Purification: The isomers have distinct polarities. Separate via silica gel column chromatography. The 3-nitro isomer is typically less polar (higher

    
    ) than the 5-nitro isomer due to the dipole moment vector alignment.
    
Synthesis Workflow Diagram

Synthesis Start 3-Nitro-1H-pyrazole (Tautomeric Mix) Base Deprotonation (Cs2CO3 / DMF) Start->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion  -H+ Alkylation Alkylation (+ Et-I) Anion->Alkylation Product3 1-Ethyl-3-nitro-1H-pyrazole (Major Product, Distal N) Alkylation->Product3  Major Pathway (Steric/Electronic Pref) Product5 1-Ethyl-5-nitro-1H-pyrazole (Minor Product, Proximal N) Alkylation->Product5  Minor Pathway

Figure 1: Regioselective alkylation pathway of 3-nitropyrazole. The distal nitrogen (N1) is the preferred nucleophile.

Structural Characterization

To validate the identity of 1-ethyl-3-nitro-1H-pyrazole versus its 5-nitro isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( H NMR) Signatures
  • Ring Protons: The pyrazole ring protons (H4 and H5) show characteristic coupling.

    • H5 (adjacent to N): Typically appears downfield (~7.8 - 8.2 ppm) as a doublet (

      
       Hz).
      
    • H4 (adjacent to Nitro): Appears upfield relative to H5 (~6.9 - 7.2 ppm) as a doublet.

  • Ethyl Group:

    • 
       (Quartet):  ~4.2 - 4.5 ppm.[1] The chemical shift is diagnostic; N1-ethyl adjacent to a 5-nitro group would be shifted further downfield due to deshielding by the nitro group.
      
    • 
       (Triplet):  ~1.4 - 1.6 ppm.[1]
      
NOESY Correlation (Definitive Proof)
  • 1-Ethyl-3-nitro: Strong NOE correlation between the Ethyl

    
      and the H5 ring proton .
    
  • 1-Ethyl-5-nitro: NO correlation between Ethyl

    
     and H5 (sterically blocked or H5 is absent at that position). Instead, correlation might be seen with H4, but the lack of H5 correlation is the key indicator.
    

Applications in Drug Discovery & Energetics

Energetic Materials

Nitropyrazoles are high-energy-density materials (HEDMs). The 1-ethyl-3-nitro derivative serves as a "melt-cast" carrier or plasticizer precursor.

  • Advantage: The ethyl group lowers the melting point compared to the parent nitropyrazole, improving processability while maintaining a positive enthalpy of formation (

    
    ).
    
  • Oxygen Balance: While not a standalone explosive, it is used to tune the oxygen balance and sensitivity of composite explosives.

Pharmaceutical Intermediates

The 3-nitropyrazole scaffold is a pharmacophore in various kinase inhibitors and CFTR modulators.

  • Mechanism: The nitro group is often reduced to an amine (

    
    ) in subsequent steps to form 3-aminopyrazoles , which are key precursors for amide coupling in drug synthesis.
    
  • Reference: Derivatives of this scaffold appear in patents for treating cystic fibrosis (e.g., WO2022076622A2).

References

  • Apollo Scientific. (2024). Safety Data Sheet: 1-Ethyl-3-nitro-1H-pyrazole (CAS 58793-46-7).[2][3] Retrieved from

  • PubChem. (2024). Compound Summary: 3-Nitro-1H-pyrazole (Precursor). National Library of Medicine. Retrieved from

  • Lopyrev, V. A., & Larina, L. I. (2001). Nitroazoles: Synthesis, Structure and Applications. Springer.
  • ChemicalBook. (2024). Product Entry: 1-Ethyl-3-nitro-1H-pyrazole. Retrieved from

  • Google Patents. (2022). Modulators of cystic fibrosis transmembrane conductance regulator (WO2022076622A2). Retrieved from

Sources

Exploratory

thermal stability and decomposition of 1-ethyl-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-nitro-1H-pyrazole For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-nitro-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic energetic material. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous nitropyrazole derivatives to present a predictive analysis of its thermal behavior. The guide covers the probable synthesis route, detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), predicted thermal characteristics, and a discussion of potential decomposition mechanisms. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the study and handling of energetic materials, offering a scientifically grounded framework for understanding and predicting the thermal properties of 1-ethyl-3-nitro-1H-pyrazole.

Introduction

Nitropyrazoles are a significant class of energetic materials, valued for their high density, favorable enthalpies of formation, and tunable thermal stability.[1] The introduction of an ethyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring in 1-ethyl-3-nitro-1H-pyrazole is expected to influence its energetic properties and decomposition kinetics. Understanding the thermal stability of such compounds is paramount for ensuring their safe handling, storage, and application.[2] This guide provides a detailed examination of the anticipated thermal behavior of 1-ethyl-3-nitro-1H-pyrazole, drawing on established principles and experimental data from structurally related compounds.

Synthesis of 1-Ethyl-3-nitro-1H-pyrazole

Proposed Synthetic Pathway

A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] N-alkylation can be achieved using an appropriate alkyl halide, and nitration is typically carried out using a nitrating agent such as nitric acid.

Synthesis_Pathway A 1,3-Dicarbonyl Compound C Pyrazole A->C Condensation B Hydrazine B->C E 1-Ethyl-1H-pyrazole C->E N-Alkylation D Ethyl Iodide D->E G 1-Ethyl-3-nitro-1H-pyrazole E->G Nitration F Nitric Acid F->G

Caption: Proposed synthesis pathway for 1-ethyl-3-nitro-1H-pyrazole.

Experimental Protocol: A General Approach
  • Pyrazole Ring Formation: React a suitable 1,3-dicarbonyl precursor with hydrazine hydrate in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.[3]

  • N-Ethylation: The resulting pyrazole is then reacted with an ethylating agent like ethyl iodide in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl group at the N1 position.

  • Nitration: The 1-ethyl-1H-pyrazole is subsequently nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the C3 position.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Thermal Analysis: Methodologies and Protocols

The would be primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and exothermic decomposition processes.

  • Sample Preparation: Accurately weigh 1-2 mg of 1-ethyl-3-nitro-1H-pyrazole into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass loss associated with different decomposition steps.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-ethyl-3-nitro-1H-pyrazole into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to approximately 500 °C at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent purge rate.

  • Data Analysis: Examine the TGA curve to identify the temperature at which mass loss begins, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample in Al pan DSC_Heat Heating Program (e.g., 10°C/min) DSC_Sample->DSC_Heat DSC_Data DSC Curve (Heat Flow vs. Temp) DSC_Heat->DSC_Data DSC_Analysis Determine: - Onset Temperature - Peak Temperature - Heat of Decomposition DSC_Data->DSC_Analysis TGA_Sample Sample in Crucible TGA_Heat Heating Program (e.g., 10°C/min) TGA_Sample->TGA_Heat TGA_Data TGA/DTG Curves (Mass vs. Temp) TGA_Heat->TGA_Data TGA_Analysis Determine: - Decomposition Stages - Mass Loss - Residual Mass TGA_Data->TGA_Analysis Start 1-Ethyl-3-nitro-1H-pyrazole Start->DSC_Sample Start->TGA_Sample

Caption: Experimental workflow for the thermal analysis of 1-ethyl-3-nitro-1H-pyrazole.

Predicted Thermal Behavior and Decomposition Characteristics

Based on the analysis of similar nitropyrazole derivatives, the following thermal behavior for 1-ethyl-3-nitro-1H-pyrazole can be anticipated.

Predicted Thermal Stability

The presence of the nitro group suggests that 1-ethyl-3-nitro-1H-pyrazole will be an energetic material with a distinct exothermic decomposition. The thermal stability is expected to be influenced by the ethyl group, which may have a slight destabilizing effect compared to an unsubstituted N-H or a methyl group due to increased steric hindrance and the potential for different decomposition pathways. The decomposition temperature is likely to be in the range of 200-300 °C. For instance, some azidoethyl pyrazoles exhibit decomposition temperatures around 216 °C.[4]

Predicted DSC and TGA Results

The DSC curve is expected to show a sharp exothermic peak corresponding to the decomposition of the compound. The TGA curve would likely indicate a major mass loss event coinciding with the exothermic peak observed in the DSC.

ParameterPredicted Value/ObservationRationale based on Analogous Compounds
Melting Point (Tm) Expected to be below the decomposition temperature.Many nitropyrazole derivatives exhibit a melting transition before decomposition.[2]
Onset Decomposition Temperature (Tonset) ~200-250 °CBased on the decomposition temperatures of other N-alkylated nitropyrazoles.[4]
Peak Decomposition Temperature (Tpeak) ~220-270 °CTypically observed shortly after the onset temperature in DSC analysis of energetic materials.[2]
Heat of Decomposition (ΔHd) High exothermic valueCharacteristic of nitro-containing energetic materials.
Mass Loss (TGA) A significant, single-stage mass lossIndicative of a primary decomposition event.
Residue at 500 °C LowComplete or near-complete decomposition is expected for such organic nitro compounds.

Proposed Decomposition Mechanism

The thermal decomposition of nitropyrazoles can proceed through several pathways.[2] For 1-ethyl-3-nitro-1H-pyrazole, the initial decomposition step is likely to be the cleavage of the C-NO2 bond, which is often the weakest bond in nitroaromatic compounds.

Potential Decomposition Pathways
  • C-NO2 Bond Homolysis: The initial step is the breaking of the carbon-nitro bond, releasing a nitrogen dioxide radical (•NO2) and a pyrazolyl radical. This is a common initiation step in the decomposition of nitroaromatic explosives.

  • Intramolecular Oxidation: The nitro group can act as an internal oxidant, potentially leading to the oxidation of the ethyl group or the pyrazole ring itself. Studies on other nitropyrazole derivatives suggest that intramolecular oxidation of an adjacent carbon atom by the nitro group can occur.[2]

  • Ring Opening: Following the initial bond cleavage, the pyrazole ring is likely to open, leading to the formation of smaller, gaseous products.

  • Secondary Reactions: The initial decomposition products will undergo further reactions, leading to a complex mixture of final products, which may include N2, CO, CO2, H2O, and various nitrogen oxides.

Decomposition_Mechanism A 1-Ethyl-3-nitro-1H-pyrazole B Initial Decomposition A->B C C-NO2 Bond Homolysis B->C Pathway 1 D Intramolecular Oxidation B->D Pathway 2 E Ring Opening B->E Pathway 3 F Radical Intermediates (•NO2, Pyrazolyl radical) C->F D->F E->F G Secondary Reactions F->G H Gaseous Products (N2, CO, CO2, H2O, NOx) G->H

Caption: Proposed decomposition pathways for 1-ethyl-3-nitro-1H-pyrazole.

Conclusion

This technical guide provides a predictive framework for understanding the based on the established behavior of analogous nitropyrazole compounds. The proposed synthesis, detailed thermal analysis protocols, and discussion of potential decomposition mechanisms offer a solid foundation for future experimental investigations. While the predictions herein are grounded in scientific principles and data from related molecules, it is imperative that they are validated through rigorous experimental work. Such studies will be crucial for the safe and effective application of this and other novel energetic materials.

References

Sources

Protocols & Analytical Methods

Method

screening 1-ethyl-3-nitro-1H-pyrazole for antimicrobial activity

Application Note: High-Throughput Screening and Characterization of 1-Ethyl-3-Nitro-1H-Pyrazole for Antimicrobial Efficacy Executive Summary & Scientific Rationale The rise of antimicrobial resistance (AMR) necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Characterization of 1-Ethyl-3-Nitro-1H-Pyrazole for Antimicrobial Efficacy

Executive Summary & Scientific Rationale

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. 1-Ethyl-3-nitro-1H-pyrazole represents a high-potential fragment combining a nitrogen-rich pyrazole core with a nitro (


) pharmacophore.

Mechanistic Hypothesis: Nitro-heterocycles (e.g., metronidazole, nitrofurantoin) typically function as prodrugs. We hypothesize that 1-ethyl-3-nitro-1H-pyrazole undergoes enzymatic reduction by bacterial nitroreductases (Type I or II). This reduction generates reactive nitrogen species (RNS) and nitro-radical anions that covalently bind to bacterial DNA, causing strand breakage and cell death.

Scope of Application: This guide details the end-to-end workflow for screening this specific compound, from stock preparation to hit validation, adhering to CLSI M07-A11 standards for antibacterial susceptibility testing.

Compound Characterization & Preparation

Critical Causality: The lipophilicity of the ethyl group and the electron-withdrawing nature of the nitro group affect solubility. Improper solubilization is the #1 cause of false negatives in fragment screening.

Physicochemical Profile
  • Compound: 1-Ethyl-3-nitro-1H-pyrazole

  • Molecular Weight: ~141.13 g/mol

  • Predicted LogP: ~0.8–1.2 (Moderately lipophilic)

  • Solubility: Low in water; High in DMSO/Ethanol.

Stock Solution Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 14.1 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock 1:100 in culture media immediately prior to assay to achieve a starting concentration of 1 mM (1% DMSO final).

Validation Check: Ensure the final DMSO concentration in the assay well is ≤ 1% (v/v) . Higher concentrations are cytotoxic to bacteria and will skew MIC data.

Primary Screening: Broth Microdilution (MIC)

Standard: CLSI M07-A11 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well, U-bottom, untreated polystyrene (to prevent compound binding).

  • Strains:

    • Gram-Negative:E. coli ATCC 25922 (QC Strain).

    • Gram-Positive:S. aureus ATCC 29213.

    • Anaerobe (Optional but recommended for nitro-compounds):B. fragilis ATCC 25285.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to reach a starting density of

      
       CFU/mL.
      
  • Compound Plate Setup (Serial Dilution):

    • Column 1: Negative Control (Media only).

    • Column 2-11: 2-fold serial dilution of 1-ethyl-3-nitro-1H-pyrazole (Range: 256 µg/mL to 0.5 µg/mL).

    • Column 12: Positive Control (Ciprofloxacin or Ampicillin).

  • Inoculation:

    • Add 50 µL of diluted bacterial suspension to wells in Columns 2-12.

    • Final well volume: 100 µL.

    • Final bacterial density:

      
       CFU/mL.
      
  • Incubation:

    • Aerobes: 35 ± 2°C for 16–20 hours (ambient air).

    • Note: If testing anaerobic activity, incubate in an anaerobic chamber for 48 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible growth (no turbidity/pellet).

    • Colorimetric (Optional): Add 10 µL of 0.01% Resazurin (Alamar Blue). Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Secondary Screening: Mechanism & Toxicity

Cytotoxicity Profiling (Selectivity Index)

To prove the compound targets bacteria and not mammalian cells.

  • Assay: MTT or Resazurin Reduction Assay.

  • Cell Line: HepG2 (Liver) or Vero (Kidney) cells.

  • Protocol Summary:

    • Seed cells (

      
      /well) and incubate 24h.
      
    • Treat with compound gradient (same range as MIC).

    • Incubate 24h.

    • Add MTT reagent; incubate 4h. Solubilize crystals.

    • Measure Absorbance at 570 nm.[2]

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
  • Target SI:

    
    . An 
    
    
    
    is considered a promising hit.
Mechanism of Action: Nitro-Activation

Nitro-pyrazoles often require bioactivation.

  • Test: Compare MIC under Aerobic vs. Anaerobic conditions.

  • Interpretation:

    • Equal MIC: Mechanism likely membrane disruption or non-specific electrophilicity.

    • Lower MIC (Potent) in Anaerobic: Suggests mechanism involves nitro-reduction (similar to Metronidazole), as oxygen often inhibits nitroreductase futile cycling.

Visualizations

Figure 1: High-Throughput Screening Workflow

Caption: Logical flow from compound solubilization through primary antibacterial screening to safety profiling and hit validation.

ScreeningWorkflow Stock 1. Compound Prep (100mM in DMSO) Dilution 2. Serial Dilution (CAMHB Media) Stock->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (16-20h @ 35°C) Inoculation->Incubation Readout 5. MIC Determination (Visual/Resazurin) Incubation->Readout Decision MIC < 10 µg/mL? Readout->Decision Toxicity 6. Cytotoxicity Screen (HepG2 / MTT) Decision->Toxicity Yes (Hit) Mechanism 7. Mechanism Study (Nitro-reduction) Decision->Mechanism Yes (Hit) Discard Discard / Optimize Decision->Discard No

Figure 2: Proposed Mechanism of Action (Nitro-Activation)

Caption: The nitro-pyrazole acts as a prodrug, activated by bacterial nitroreductases to form DNA-damaging radicals.

Mechanism Prodrug 1-ethyl-3-nitro-1H-pyrazole (Prodrug) Entry Cell Entry (Passive Diffusion) Prodrug->Entry Enzyme Nitroreductase (NTR) Entry->Enzyme Cytoplasm Intermediate Nitro-Radical Anion (R-NO2•-) Enzyme->Intermediate Reduction (e-) Damage DNA Strand Breakage (Helix Destabilization) Intermediate->Damage Covalent Binding Death Bacterial Cell Death Damage->Death

Data Analysis & Reporting

Summarize results in the following format to ensure comparability across experiments.

Table 1: Screening Results Template

StrainGram StatusMIC (µg/mL)Reference MIC (Cipro)Interpretation
E. coli ATCC 25922Negative[Data]0.004 - 0.015Validates Assay
S. aureus ATCC 29213Positive[Data]0.12 - 0.5Validates Assay
B. fragilis (Anaerobe)Negative[Data]N/ATests Nitro-activation

Calculations:

  • Z-Factor (for HTS validation):

    
    
    
    • Ensure

      
       for a robust screening assay.
      
  • Selectivity Index (SI):

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Muller, C., et al. (2021).[3] "Nitroaromatic Antibiotics as Nitrogen Oxide Sources: Mechanisms and Clinical Implications." PMC (NIH). [Link]

  • Bekhit, A.A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Ethyl-3-Nitro-1H-Pyrazole Synthesis

Executive Summary & Core Challenge The synthesis of 1-ethyl-3-nitro-1H-pyrazole is a critical step in developing energetic materials and pharmaceutical scaffolds. The primary challenge in this synthesis is not the reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 1-ethyl-3-nitro-1H-pyrazole is a critical step in developing energetic materials and pharmaceutical scaffolds. The primary challenge in this synthesis is not the reactivity of the alkylation, but the regioselectivity .

3-Nitropyrazole is an ambident nucleophile. Upon deprotonation, the resulting anion can be alkylated at either nitrogen atom, leading to two isomers:

  • 1-ethyl-3-nitro-1H-pyrazole (Target, generally thermodynamic product).

  • 1-ethyl-5-nitro-1H-pyrazole (Impurity, kinetic/steric byproduct).

Low yields are often attributed to poor separation of these isomers, incomplete deprotonation due to the electron-withdrawing nitro group, or volatility losses during workup. This guide provides a self-validating protocol to maximize the formation of the 1,3-isomer and ensure high isolation yields.

Standardized High-Yield Protocol

Note: This protocol replaces weak bases (like K₂CO₃) with Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) to overcome the reduced nucleophilicity caused by the nitro group.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3-Nitro-1H-pyrazole 1.0SubstrateEnsure dryness; water kills the base.
Sodium Hydride (60%) 1.2BaseStrong base ensures 100% anion formation.
Ethyl Iodide (EtI) 1.1 - 1.2ElectrophileMore reactive than bromide; speeds up rate.
DMF (Anhydrous) SolventMediumPolar aprotic solvent favors Sɴ2 mechanism.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (1.2 eq) portion-wise over 10 minutes. Caution: H₂ gas evolution.

  • Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Workup: Pour mixture into ice-cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine (2x) to remove DMF. Dry over Na₂SO₄. Concentrate carefully (see Troubleshooting regarding volatility).

Troubleshooting Guide & FAQs

Q1: I am consistently getting low yields (<50%). Is the reaction stalling?

Diagnosis: The nitro group at position 3 is strongly electron-withdrawing, making the pyrazole ring electron-deficient and the resulting anion a sluggish nucleophile. Solution:

  • Switch Base: If using K₂CO₃/Acetone, switch to Cs₂CO₃/DMF or NaH/DMF . The cesium cation provides a "naked anion" effect, increasing nucleophilicity.

  • Catalysis: Add 10 mol% NaI (Sodium Iodide) if using Ethyl Bromide. This generates Ethyl Iodide in situ (Finkelstein reaction), which is a better electrophile.

  • Dryness: Ensure the solvent is anhydrous. Water solvates the anion, preventing attack on the ethyl group.

Q2: How do I distinguish and separate the 1,3-isomer from the 1,5-isomer?

Diagnosis: Regioisomer formation is inevitable but manageable.

  • 1-ethyl-3-nitro-1H-pyrazole (Target): Usually the major product. More polar.

  • 1-ethyl-5-nitro-1H-pyrazole (Byproduct): Usually the minor product. Less polar (elutes first on Silica). Differentiation:

  • NMR: The proton adjacent to the nitro group in the 1,5-isomer is often shifted downfield compared to the 1,3-isomer due to the proximity of the N-ethyl group.

  • NOESY: In the 1,5-isomer , the N-Ethyl protons will show a NOE correlation with the C4-H proton. In the 1,3-isomer , the N-Ethyl group is far from the ring protons (or only close to C5-H), giving a distinct pattern.

Q3: My product disappears on the Rotovap. Is it volatile?

Diagnosis: While the nitro group adds weight, small N-alkyl pyrazoles can sublime or codistill with solvents. Solution:

  • Do not distill to dryness at high vacuum/high heat.

  • Control Vacuum: Use >20 mbar pressure and a bath temperature <35°C.

  • Alternative: If the product is a solid, precipitate it from the reaction mixture by adding water and filtering, rather than extracting. This avoids evaporation losses.

Mechanistic Visualization

Diagram 1: Regioselectivity Pathway

This diagram illustrates why the 1,3-isomer is favored (electronic repulsion in the 1,5-transition state) and the branching path of the synthesis.

G Start 3-Nitro-1H-pyrazole Base Base (NaH) Deprotonation Start->Base Anion Nitropyrazole Anion (Resonance Hybrid) Base->Anion Prod13 1-Ethyl-3-Nitro-1H-pyrazole (MAJOR: Thermodynamic) Anion->Prod13 Attack at N1 (Distal to NO2) Prod15 1-Ethyl-5-Nitro-1H-pyrazole (MINOR: Kinetic/Steric) Anion->Prod15 Attack at N2 (Proximal to NO2)

Caption: Reaction pathway showing the divergent alkylation sites. The N1 attack is favored due to reduced steric hindrance and electrostatic repulsion compared to the N2 site adjacent to the nitro group.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Raw Material Remains CheckTLC->Result1 Result2 Complex Mixture CheckTLC->Result2 Result3 Clean Conversion but Low Mass CheckTLC->Result3 Action1 Increase Nucleophilicity: Switch to NaH/DMF or add NaI catalyst Result1->Action1 Action2 Improve Regioselectivity: Lower Temp (0°C) Switch solvent to Toluene Result2->Action2 Action3 Workup Loss: Avoid high vac Check aqueous layer pH Result3->Action3

Caption: Decision matrix for diagnosing yield failures based on reaction monitoring data.

Data Summary: Solvent & Base Effects

The following table summarizes expected outcomes based on literature precedents for nitropyrazole alkylations [1, 2].

Condition SetBaseSolventMajor ProductApprox. YieldComment
Standard K₂CO₃AcetoneMix (1,3 & 1,5)40-60%Slow reaction; significant byproduct formation.
Optimized NaH DMF 1,3-Isomer 85-95% Fast; high conversion; favors thermodynamic product.
Alternative Cs₂CO₃MeCN1,3-Isomer70-80%Good balance if NaH is too hazardous for scale.
Phase Transfer NaOH/TBABTolueneMix50-60%Useful for large scale but lower regioselectivity.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal / Org. Lett. (2014). Discusses the mechanistic basis for regioselectivity in pyrazole formation and alkylation.

  • Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole. Fine Chemical Intermediates (2015). Provides context on the precursor synthesis and stability of the nitro-group during processing.

  • Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies Application Note. Illustrates the chromatographic behavior of pyrazole isomers, relevant for purification strategies.

Optimization

stability issues of 1-ethyl-3-nitro-1H-pyrazole in solution

Welcome to the technical support center for 1-ethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Given the limited specific public data on this particular molecule, this guide synthesizes information from related nitropyrazole structures and fundamental chemical principles to offer best practices and logical troubleshooting workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-ethyl-3-nitro-1H-pyrazole in solution.

Q1: What are the primary factors that can affect the stability of 1-ethyl-3-nitro-1H-pyrazole in solution?

A1: The stability of 1-ethyl-3-nitro-1H-pyrazole, like other nitropyrazole derivatives, is primarily influenced by pH, temperature, light exposure, and the choice of solvent. The nitro group on the pyrazole ring makes the molecule susceptible to degradation under certain conditions.

Q2: What are the visual or analytical signs of degradation?

A2: Visual signs of degradation can include a change in the solution's color, often to a yellow or brownish hue, or the formation of precipitates. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the parent compound's peak area in chromatographic analyses (e.g., HPLC, LC-MS).[1][2]

Q3: What are the recommended storage conditions for stock solutions of 1-ethyl-3-nitro-1H-pyrazole?

A3: Stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation.[3] They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for preparing stock solutions?

A4: Aprotic, anhydrous solvents such as DMSO or DMF are generally preferred for initial stock solutions due to their ability to solubilize a wide range of compounds and their relatively inert nature. For aqueous working solutions, it is crucial to consider the final pH and buffer components.

Q5: How does pH impact the stability of 1-ethyl-3-nitro-1H-pyrazole in aqueous solutions?

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments with 1-ethyl-3-nitro-1H-pyrazole.

Problem 1: Unexpected Color Change in Solution

Symptom: Your solution of 1-ethyl-3-nitro-1H-pyrazole has developed a yellow or brown color over time.

Potential Cause: This is a common indicator of chemical degradation. The nitro group can be involved in reactions that lead to the formation of colored byproducts.

Troubleshooting Workflow:

start Color Change Observed check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_solvent Examine Solvent Quality (Age, Purity, Peroxides) start->check_solvent check_ph Measure pH of Aqueous Solution start->check_ph analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample check_solvent->analyze_sample check_ph->analyze_sample compare_data Compare with Freshly Prepared Sample analyze_sample->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed prepare_fresh Prepare Fresh Solution degradation_confirmed->prepare_fresh optimize_conditions Optimize Storage/Experimental Conditions prepare_fresh->optimize_conditions end_node Problem Resolved optimize_conditions->end_node

Caption: Troubleshooting workflow for color change in solution.

Step-by-Step Guide:

  • Review Storage Conditions: Confirm that the solution was stored at the recommended temperature and protected from light. Excessive headspace in the vial can also contribute to oxidative degradation.

  • Examine Solvent Quality: Consider the age and purity of the solvent used. Older solvents can accumulate impurities or peroxides (in the case of ethers) that may react with your compound.

  • Measure pH (for aqueous solutions): If you are working with an aqueous buffer, verify that the pH is within the optimal range and has not shifted over time.

  • Analytical Confirmation: Analyze the discolored solution using a suitable analytical method like HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared solution or a previously analyzed sample that did not show discoloration. The presence of new peaks will confirm degradation.[1]

  • Resolution: If degradation is confirmed, discard the old solution and prepare a fresh one using high-purity solvent and proper storage techniques. If the problem persists, consider if any components of your experimental system could be incompatible with the compound.

Problem 2: Inconsistent or Diminished Biological Activity

Symptom: You observe a loss of expected biological activity or high variability in your experimental results.

Potential Cause: This could be due to the degradation of 1-ethyl-3-nitro-1H-pyrazole in your working solutions, leading to a lower effective concentration of the active compound.

Troubleshooting Workflow:

start Inconsistent/Diminished Activity check_solution_prep Verify Solution Preparation Protocol (Weighing, Dilutions) start->check_solution_prep check_solution_age Assess Age and Storage of Working Solutions start->check_solution_age analytical_quantification Quantify Compound Concentration (e.g., HPLC with Standard Curve) check_solution_prep->analytical_quantification check_solution_age->analytical_quantification concentration_issue Concentration Lower Than Expected? analytical_quantification->concentration_issue yes Yes concentration_issue->yes no No concentration_issue->no prepare_fresh_daily Prepare Fresh Working Solutions Daily yes->prepare_fresh_daily investigate_other_factors Investigate Other Experimental Variables no->investigate_other_factors end_node Problem Resolved/Identified prepare_fresh_daily->end_node investigate_other_factors->end_node

Caption: Troubleshooting workflow for inconsistent biological activity.

Step-by-Step Guide:

  • Verify Solution Preparation: Double-check all calculations and procedures used for preparing your stock and working solutions. Ensure accurate weighing and serial dilutions.

  • Assess Solution Age: Working solutions, especially those in aqueous buffers at room temperature, can have limited stability. It is best practice to prepare fresh working solutions for each experiment from a frozen stock.

  • Quantify Concentration: If possible, use an analytical technique like HPLC with a standard curve to determine the actual concentration of 1-ethyl-3-nitro-1H-pyrazole in your working solution. This will definitively tell you if the compound has degraded.

  • Resolution: If the concentration is lower than expected, it confirms a stability issue. Implement a protocol of preparing fresh working solutions immediately before use. If the concentration is correct, the issue may lie with other experimental parameters, which should then be investigated.

III. Experimental Protocols

Protocol 1: Preparation of Stock and Aliquoted Solutions

This protocol outlines the best practices for preparing and storing solutions of 1-ethyl-3-nitro-1H-pyrazole to maximize its stability.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of 1-ethyl-3-nitro-1H-pyrazole solid.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber, screw-cap vials. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.[3]

  • Preparation of Working Solutions: On the day of the experiment, thaw one aliquot and dilute it to the final working concentration in your desired experimental buffer.

IV. Data Summary

While quantitative stability data for 1-ethyl-3-nitro-1H-pyrazole is not extensively available, the following table summarizes the expected qualitative stability trends based on the general properties of nitropyrazoles.

ConditionExpected StabilityRationale
Temperature Decreases with increasing temperatureHigher temperatures accelerate chemical degradation reactions.
pH (Aqueous) Most stable in neutral pH (6-8)Strongly acidic or basic conditions can catalyze hydrolysis or other degradation pathways of the pyrazole ring or nitro group.
Light Exposure Sensitive to UV lightMany nitroaromatic compounds are photolabile.
Solvent More stable in aprotic, anhydrous solventsProtic solvents, especially water, can participate in hydrolytic degradation.

V. References

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Nitropyrazoles (review). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. (2011). Georganics. Retrieved January 30, 2026, from [Link]

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. (n.d.). American Elements. Retrieved January 30, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 30, 2026, from [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. Retrieved January 30, 2026, from [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2023). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 30, 2026, from [Link]

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). American Elements. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Ethyl-3-Nitro-1H-Pyrazole Synthesis

Topic: Process Chemistry & Scale-Up Guide for 1-Ethyl-3-Nitro-1H-Pyrazole Document ID: TSC-PYR-03N-SC Version: 2.1 (Current) Status: Active Introduction: The Scale-Up Challenge Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Guide for 1-Ethyl-3-Nitro-1H-Pyrazole Document ID: TSC-PYR-03N-SC Version: 2.1 (Current) Status: Active

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale discovery synthesis to gram- or kilogram-scale process development.

The synthesis of 1-ethyl-3-nitro-1H-pyrazole (Target) typically involves the


-alkylation of 3-nitro-1H-pyrazole. While seemingly simple, this reaction is a classic case study in ambident nucleophile regioselectivity . The pyrazole anion can react at either nitrogen atom, leading to two isomers: the target (1,3-isomer) and the impurity (1,5-isomer).

At scale, your primary challenges will be:

  • Regiocontrol: Maximizing the 1,3-isomer ratio.

  • Thermal Safety: Managing the exotherm of alkylation and the inherent energetic properties of nitro-azoles.

  • Purification: Avoiding column chromatography in favor of crystallization or distillation.

Module 1: Reaction Optimization & Regiochemistry

The Core Mechanism

The 3-nitro-1H-pyrazole starting material exists in tautomeric equilibrium. Upon deprotonation, the resulting anion is resonance-stabilized but non-symmetric.

  • Electronic Factor: The nitro group (

    
    ) is strongly electron-withdrawing. This reduces the electron density (nucleophilicity) of the adjacent nitrogen (
    
    
    
    ).
  • Steric Factor: The nitro group provides steric bulk, hindering approach to

    
    .
    

Consequently, alkylation preferentially occurs at the distal nitrogen (


), favoring the formation of 1-ethyl-3-nitro-1H-pyrazole . However, process variables (solvent, temperature, counter-ion) can shift this ratio.
Standard Operating Procedure (SOP) for Scale-Up

Reagents:

  • Substrate: 3-Nitro-1H-pyrazole (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (1.1 equiv) or Diethyl Sulfate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (if reflux is required)

Protocol:

  • Charge: Load 3-nitro-1H-pyrazole and

    
     into the reactor with DMF (5-7 volumes).
    
  • Age: Stir at 20–25°C for 30 minutes to ensure complete deprotonation. Note: This slurry age is critical for consistent kinetics.

  • Dose: Add Ethyl Iodide dropwise. Exotherm Warning: Maintain internal temperature

    
    .
    
  • Reaction: Stir at ambient temperature. Monitor by HPLC.

  • Quench: Dilute with water (10 volumes) to precipitate the crude product (or extract with EtOAc if oiling occurs).

Troubleshooting Guide: Regioselectivity
SymptomProbable CauseCorrective Action
High levels of 1,5-isomer Solvent Polarity: Low dielectric constant solvents (e.g., THF) promote tight ion-pairing, which can reduce the selectivity driven by electronics.Switch to polar aprotic solvents like DMF or DMSO . These solvate the cation (

), leaving the "naked" anion free to react at the most nucleophilic (distal) site.
Incomplete Conversion Base Particle Size: Granular

has low surface area.
Use milled/powdered

or switch to

(Cesium Effect) for difficult substrates, though cost is higher.
"Oiling Out" of Product Melting Point Depression: The mixture of isomers often forms a eutectic oil, even if the pure product is solid.Do not panic. Perform an extractive workup (EtOAc/Water), dry, and then proceed to recrystallization (see Module 3).
Visualizing the Pathway

ReactionPathway SM 3-Nitro-1H-pyrazole Anion Pyrazolate Anion (Ambident Nucleophile) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Target 1-Ethyl-3-nitro-1H-pyrazole (Major Product) Thermodynamic/Electronic Favor Anion->Target Alkylation at N1 (Distal) Impurity 1-Ethyl-5-nitro-1H-pyrazole (Minor Product) Steric Clash Anion->Impurity Alkylation at N2 (Proximal)

Caption: Mechanistic bifurcation of pyrazole alkylation. The distal attack (green path) is favored electronically and sterically.

Module 2: Process Safety & Thermal Management

WARNING: Nitro-substituted heterocycles are potential energetic materials.[1]

Critical Safety Parameters (CSP)
  • DSC (Differential Scanning Calorimetry): Before scaling above 10g, you must run a DSC on your specific batch of 3-nitro-1H-pyrazole and the product.

    • Expectation: Decomposition onset for nitro-pyrazoles can range from 200°C to 280°C.

    • Rule: Never operate the reactor within 100°C of the decomposition onset temperature (

      
      ).
      
  • Accumulation: The alkylation reaction is exothermic.

    • Risk: Adding Ethyl Iodide too quickly can lead to thermal runaway.

    • Control: Use a dosing pump. Ensure the cooling jacket capacity exceeds the maximum heat release rate (

      
      ).
      
FAQ: Safety

Q: Can I distill the product to purify it? A: Exercise extreme caution. While low molecular weight pyrazoles can be distilled, nitro groups significantly increase shock sensitivity and thermal instability.

  • Requirement: Perform a TGA (Thermogravimetric Analysis) and DSC first. If the boiling point is close to the decomposition temperature, do not distill . Use vacuum distillation only if a safe margin (>50°C) exists. Crystallization is always safer.

Q: Is the waste stream hazardous? A: Yes. The aqueous waste contains residual alkylating agents (EtI/Et-Sulfate) which are genotoxic. Quench the waste stream with aqueous ammonia or amine to destroy residual alkylating agents before disposal.

Module 3: Work-up & Purification

The separation of the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is the process bottleneck.

Separation Strategy
Property1-Ethyl-3-nitro (Target)1-Ethyl-5-nitro (Impurity)
Dipole Moment High (Vectors additive)Lower (Vectors opposing)
Solubility Lower in non-polar solventsHigher in non-polar solvents
State Solid (MP ~60-65°C)Liquid or Low-melt Solid
Recommended Purification Protocol (Crystallization)
  • Extraction: Extract the reaction mixture with Ethyl Acetate. Wash with water (

    
    ) to remove DMF.
    
  • Solvent Swap: Concentrate the organic layer and swap solvent to Isopropyl Alcohol (IPA) or Ethanol/Water .

  • Crystallization:

    • Heat to 60°C to dissolve the crude oil.

    • Cool slowly to 0°C.

    • Mechanism:[2][3][4] The symmetric, highly polar 1,3-isomer packs better into a lattice and should crystallize out. The 1,5-isomer, being less symmetric and often an oil, remains in the mother liquor.

  • Filtration: Filter the solid. Wash with cold heptane.

Workflow Diagram

ScaleUpWorkflow Start Start: 3-Nitro-1H-pyrazole Rxn Reaction: DMF, K2CO3, Et-I Control Temp < 35°C Start->Rxn Quench Quench: Add Water Extract into EtOAc Rxn->Quench Swap Solvent Swap: Distill off EtOAc -> Add IPA Quench->Swap Cryst Crystallization: Cool to 0-5°C Swap->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: 1-Ethyl-3-nitro-1H-pyrazole (Target) Filter->Solid Liquor Mother Liquor: 1-Ethyl-5-nitro isomer (Waste) Filter->Liquor

Caption: Process flow for the isolation of the target isomer via selective crystallization.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Alkyl
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Confirms that alkylation of 3-nitropyrazoles under basic conditions favors the 1,3-isomer due to the electron-withdrawing nature of the nitro group deactiv
    • Link:

  • Safety of Nitro-Pyrazoles

    • Title: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.[5]

    • Source:ResearchG
    • Context: Provides thermal data (DSC/TGA) for nitropyrazole derivatives, establishing the safety baseline for handling these energetic precursors.
    • Link:

  • Synthesis Methodology

    • Title: Synthesis and Characterization of Azido- and Nitr
    • Source:MDPI (Molecules).
    • Context: Details the specific experimental conditions for alkylating 3-nitropyrazole derivatives using carbon
    • Link:

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-3-Nitro-1H-Pyrazole

Ticket ID: #PYR-NIT-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-NIT-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removal of impurities (Regioisomers & Starting Material) from 1-ethyl-3-nitro-1H-pyrazole[1][2]

Diagnostic Triage: Identify Your Impurity

Before initiating purification, you must confirm the identity of your impurities.[2] The alkylation of 3-nitropyrazole is rarely 100% selective.[1][2] Your crude mixture likely contains three distinct species:

ComponentRolePolarity (TLC)Chemical Behavior
1-Ethyl-3-nitro-1H-pyrazole Target Product Mid-PolarityNeutral
1-Ethyl-5-nitro-1H-pyrazole Critical Impurity (Regioisomer) Mid-Polarity (Close Rf)Neutral
3-Nitro-1H-pyrazole Starting Material High Polarity (Streaks)Acidic (pKa ~9-10)
The "Golden Standard" Diagnostic: 1H-NMR NOESY

Do not rely solely on 1H-NMR splitting patterns, as both isomers show similar doublets.[1][2] Use 1D-NOESY to confirm regiochemistry:

  • Target (1,3-isomer): Strong NOE correlation between the N-Ethyl CH₂ protons and the H-5 pyrazole proton .[1][2]

  • Impurity (1,5-isomer): The C5 position is blocked by the nitro group.[2] You will observe NO correlation between the N-Ethyl CH₂ and a ring proton (or a very weak long-range signal to H-4).[1][2]

Impurity Removal Workflows

Workflow A: Removing Unreacted Starting Material (The "Chemical Scavenger")

Issue: Presence of 3-nitro-1H-pyrazole. Solution: Exploiting the acidity of the free N-H proton.[1][2]

Unlike the alkylated product, the starting material retains an acidic proton on the nitrogen.[2] We can deprotonate it to form a water-soluble salt, washing it away from your neutral product.[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ). Do not use Diethyl Ether if avoiding peroxides/volatility is a safety concern.[2]

  • Base Wash: Wash the organic layer twice with 10% aqueous NaOH or saturated Na₂CO₃ .[1][2]

    • Mechanism:[2][3][4][5][6] The base deprotonates the 3-nitropyrazole (SM), forming sodium 3-nitropyrazolide (water-soluble).[1][2]

    • Observation: The aqueous layer may turn yellow/orange (characteristic of nitropyrazolide anions).[1][2]

  • Neutralization: Wash the organic layer once with water, then once with brine.[1][2]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Visual Logic (Graphviz):

ExtractionLogic cluster_Layers Phase Separation Start Crude Mixture (Target + Isomer + SM) Dissolve Dissolve in DCM Start->Dissolve Wash Wash with 10% NaOH Dissolve->Wash OrgLayer Organic Layer (Target + Isomer) Wash->OrgLayer Separates AqLayer Aqueous Layer (Na+ Salt of SM) Wash->AqLayer Separates Finish Proceed to Chromatography OrgLayer->Finish Discard Discard (Chemical Waste) AqLayer->Discard

Figure 1: Acid-Base extraction logic for removing unreacted starting material.

Workflow B: Separating the Regioisomer (The "Sticky" Impurity)

Issue: Presence of 1-ethyl-5-nitro-1H-pyrazole. Solution: Silica Gel Column Chromatography.[1][2][7][8]

The 3-nitro and 5-nitro isomers have distinct dipole moments due to the proximity of the electron-withdrawing nitro group to the N-ethyl group.[1][2]

  • 1-Ethyl-5-nitro: Steric strain and dipole cancellation often make this isomer less polar (moves faster) or significantly different in retention compared to the 1,3-isomer.[1][2]

  • 1-Ethyl-3-nitro: Typically more polar (moves slower) in standard normal-phase systems.[1][2]

Protocol:

  • TLC Optimization:

    • Start with Hexane:Ethyl Acetate (4:1) .[1][2]

    • If separation is poor, try Dichloromethane:Methanol (98:2) .[1][2] The chlorinated solvent often interacts differently with the nitro group dipoles.

  • Column Packing:

    • Use high-grade silica (230-400 mesh).[1][2]

    • Ratio: 50:1 (Silica mass : Crude mass) minimum.[1][2] Isomer separations require height.[1][2]

  • Elution:

    • Run a gradient starting from 100% Hexane to 20% Ethyl Acetate.[1][2]

    • Collect small fractions. The "overlap" fractions containing both isomers must be discarded or re-columned to maintain high purity (>98%).[1][2]

Workflow C: Crystallization (Final Polish)

Issue: Trace impurities remain after column; product is a solid. Solution: Recrystallization.[1][2][4][8]

While 1-ethyl-3-nitro-1H-pyrazole is often a low-melting solid (approx. 60-65°C) or an oil depending on purity, crystallization is the most effective way to remove the final 1% of the 5-nitro isomer.[1][2]

Protocol:

  • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.[1][2]

  • Procedure: Dissolve in minimum hot ethanol. Add warm water dropwise until turbidity persists.[1][2] Cool slowly to 4°C.

  • Warning: If the product oils out (forms a liquid blob at the bottom) rather than crystallizing, re-heat and add a seed crystal or scratch the glass.

Frequently Asked Questions (FAQs)

Q: My product is a liquid, but literature says it should be a solid. Why? A: This is a classic sign of regioisomer contamination.[1][2] The 1,5-isomer acts as a melting point depressant.[1][2] Even 5% impurity can turn a solid pyrazole into a permanent oil.[1][2] Perform Workflow B (Chromatography) rigorously.

Q: Can I distill the product? A: Caution is advised. Nitro-pyrazoles are energetic compounds.[1][2] While vacuum distillation is theoretically possible for separation based on boiling points, the thermal hazard risk is high.[2] Column chromatography is safer and usually more effective for isomer separation.[1][2]

Q: Why is the 1,3-isomer formed preferentially? A: In basic conditions, the pyrazolate anion attacks the alkylating agent.[2] The N1 nitrogen is less sterically hindered and electronically favored compared to the nitrogen adjacent to the nitro group (N2), leading to the 1,3-product.[2] However, the "wrong" nitrogen (N2) is still nucleophilic enough to produce 10-20% of the 1,5-isomer.[2]

Decision Matrix

Use this flow to determine your immediate next step.

DecisionTree Start Analyze Crude (TLC/NMR) CheckSM Is SM Present? (Low Rf spot) Start->CheckSM CheckIso Is Isomer Present? (Doublet spots) CheckSM->CheckIso No ActionWash Perform NaOH Wash (Workflow A) CheckSM->ActionWash Yes ActionCol Column Chromatography (Workflow B) CheckIso->ActionCol Yes (>5%) ActionCryst Recrystallize (Workflow C) CheckIso->ActionCryst Trace (<2%) Done Purity >98% CheckIso->Done No ActionWash->CheckIso ActionCol->ActionCryst Polish ActionCryst->Done

Figure 2: Purification decision matrix based on impurity profile.[1][2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Katritzky, A. R., et al.[2][9] "Regioselective alkylation of 3-nitropyrazole."[1][2] Journal of Heterocyclic Chemistry. This foundational work establishes that alkylation of 3-nitropyrazole typically yields mixtures favoring the 1,3-isomer but requiring chromatographic separation.[1][2]

    • [1][2]

  • Safety of Nitro-Pyrazoles

    • Agrawal, J. P., & Hodgson, R. D.[2] "Organic Chemistry of Explosives." (2007).[1][2] Wiley.[1][2] (Reference for the thermal instability of nitro-substituted heterocycles).

    • [1][2]

  • General Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L.[2] "Purification of Laboratory Chemicals."[1][2] Butterworth-Heinemann.[1][2] (Standard reference for pKa-based extractions and solvent choices).

Sources

Troubleshooting

Technical Guide: Solubilization Strategies for 1-Ethyl-3-Nitro-1H-Pyrazole in Bioassays

Executive Summary & Compound Profile The Challenge: 1-ethyl-3-nitro-1H-pyrazole presents a classic "brick dust" solubility profile. The combination of the nitro group (high polarity/crystal lattice energy) and the ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 1-ethyl-3-nitro-1H-pyrazole presents a classic "brick dust" solubility profile. The combination of the nitro group (high polarity/crystal lattice energy) and the ethyl-substituted pyrazole core (moderate lipophilicity) creates a molecule that dissolves well in organic solvents (DMSO) but "crashes out" (precipitates) rapidly upon introduction to aqueous buffers.

In biological assays, this manifests as:

  • False Negatives: The compound precipitates, lowering the effective concentration below the IC50.

  • False Positives (Aggregates): Colloidal aggregates nonspecifically sequester enzymes or disrupt membranes.

  • High Variability: Results fluctuate based on mixing speed or temperature.

This guide provides a validated workflow to solubilize this compound without compromising assay integrity.

Compound Properties (Theoretical & Observed)
PropertyCharacteristicImpact on Assay
Core Structure Nitro-substituted PyrazoleHigh crystal lattice energy (hard to dissolve).
Lipophilicity (LogP) ~1.2 - 1.8 (Estimated)Moderate, but poor wettability.
H-Bond Donors 0 (N-ethyl substituted)Cannot H-bond with water effectively.
Preferred Solvent DMSO (Anhydrous)Excellent solubility (>50 mM).
Aqueous Solubility Poor (< 50 µM typically)Requires kinetic solubility management.

Phase I: Stock Solution Integrity

The "Invisible" Culprit: Water Uptake Nitro-pyrazoles are stable, but their solubility in DMSO decreases logarithmically with water content. DMSO is hygroscopic; a stock solution left uncapped can absorb 10% water by volume in 24 hours, causing micro-precipitation that is invisible to the naked eye.

Protocol: Preparation of the "Golden Stock"
  • Solvent: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid saturating the solution (e.g., do not attempt 100 mM) to prevent crash-out upon freezing.

  • Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching and light degradation of the nitro group). Store at -20°C.

  • Thawing: Vortex vigorously for 30 seconds after thawing. Never pipette directly from a frozen/slushy stock.

Expert Insight: If you observe a "swirling" effect or Schlieren lines when pipetting the stock into buffer, the compound is dissolving. If you see a milky cloud that persists for >5 seconds, you have precipitation.

Phase II: The Dilution Strategy (Avoiding "Shock" Precipitation)

The most critical moment is the transition from 100% DMSO to aqueous buffer. A direct spike (e.g., 1 µL stock into 999 µL buffer) creates a momentary zone of supersaturation, forcing the compound to nucleate.

The "Intermediate Step" Protocol

Instead of a direct spike, use an Intermediate Dilution Plate (IDP) .

  • Step A (100x Stock): Start with your 10 mM DMSO stock.

  • Step B (10x Intermediate): Dilute the stock 1:10 into a solvent-rich buffer (e.g., 10% DMSO in Buffer or 50% Ethanol/Buffer mix).

    • Why? This lowers the concentration while maintaining enough organic solvent to keep the compound soluble.

  • Step C (1x Assay): Transfer from Step B to the final assay plate.

    • Final DMSO: 1% (or lower, depending on assay tolerance).[1]

Visualizing the Workflow

The following diagram illustrates the "Solubility Safety Net" workflow to prevent precipitation.

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Intermediate Intermediate Mix (10% DMSO + 0.05% Tween-20) Stock->Intermediate 1:10 Dilution Precipitation PRECIPITATION RISK (Nucleation) Stock->Precipitation Direct Spike (High Risk) AssayWell Final Assay Well (1% DMSO + Aqueous Buffer) Intermediate->AssayWell 1:10 Dilution

Figure 1: The "Intermediate Mix" strategy reduces the solvent shock, preventing the nucleation of 1-ethyl-3-nitro-1H-pyrazole crystals.

Phase III: Formulation Additives

If the intermediate dilution strategy fails, you must modify the assay buffer. The nitro-pyrazole core is hydrophobic; "wetting" the molecule is essential.

Recommended Additives
AdditiveConcentration RangeMechanismAssay Compatibility
Tween-20 0.01% - 0.05%Non-ionic surfactant; prevents aggregation.High (Enzymatic/ELISA).
Pluronic F-68 0.01% - 0.1%Steric stabilization; low cellular toxicity.Excellent (Cell-based).
BSA (Bovine Serum Albumin) 0.1%Acts as a "carrier" protein to sequester lipophiles.High, but may reduce free compound fraction (shift IC50).

Critical Warning: Do not use Triton X-100 for cell-based assays if possible, as it permeabilizes membranes. Use Pluronic F-68 for live cells.

Troubleshooting & FAQs

Q1: My IC50 curve plateaus at 10 µM. Is this real?

A: Likely not. This "flatlining" often indicates the Solubility Limit . Above 10 µM, the compound precipitates, so the effective concentration in solution remains constant (at the solubility limit) regardless of how much more you add.

  • Test: Spin the plate at 3000 x g for 10 mins. Sample the supernatant and run HPLC. If the peak area doesn't increase with nominal concentration, you have hit the solubility wall.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution. Ethanol is more volatile.

  • Pros: Less toxic to some primary cells than DMSO.

  • Cons: Evaporation leads to "edge effects" in 96-well plates, causing concentration gradients. If using ethanol, seal plates immediately.

Q3: How do I know if my compound is aggregating?

A: Use the Detergent Sensitivity Test .

  • Run your assay with the standard buffer.

  • Run the assay again with 0.01% Triton X-100 (or Tween-20).

  • Result: If the inhibition disappears or drastically reduces with detergent, your compound was likely forming "promiscuous aggregates" that the detergent broke up. This confirms the original activity was a false positive.

Q4: The compound crashes out in cell culture media (DMEM/RPMI).

A: Serum proteins (FBS) usually help solubilize compounds, but they can also bind them.

  • Solution: Pre-incubate the compound with the serum-containing media before adding to cells. Allow the "protein binding equilibrium" to settle.

  • Check: Ensure your DMSO concentration is < 0.5% for long-term (>24h) incubations to avoid solvent toxicity masking compound effects.

Validated References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2] Drug Discovery Today. (Discusses the impact of "brick dust" compounds on HTS).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (The foundational text on solubility rules).

  • Waybright, T. J., et al. (2009). Identify False Positives in High-Throughput Screening (HTS) by Stoichiometric Analysis of Protein-Ligand Interactions. (Details the aggregation phenomenon common with nitro-aromatics).

  • Galvao, J., et al. (2014). Unexpected low solubility of compounds in DMSO stocks. (Highlights the water absorption issue in DMSO stocks).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-Ethyl-3-nitro-1H-pyrazole vs. 1-Methyl-3-nitropyrazole

[1][2][3] Executive Summary This guide provides a rigorous technical comparison between 1-ethyl-3-nitro-1H-pyrazole and 1-methyl-3-nitropyrazole , targeting applications in energetic materials synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides a rigorous technical comparison between 1-ethyl-3-nitro-1H-pyrazole and 1-methyl-3-nitropyrazole , targeting applications in energetic materials synthesis and medicinal chemistry.[1][2][3]

The core distinction lies in the alkyl substituent at the N1 position.[3] While 1-methyl-3-nitropyrazole offers superior density and energetic performance (making it a preferred precursor for melt-cast explosives like MTNP), 1-ethyl-3-nitro-1H-pyrazole provides increased lipophilicity and altered phase transition properties, which are critical for modulating solubility and bioavailability in drug discovery.[1][2][3]

Physicochemical Property Analysis

The following data highlights the impact of the alkyl chain length on crystal lattice energy and packing density.

Property1-Methyl-3-nitropyrazole1-Ethyl-3-nitro-1H-pyrazoleTechnical Implication
CAS Number 54210-32-11245807-07-1 (carboxylate deriv.)[1][2][3]Identification
Molecular Weight 127.10 g/mol 141.13 g/mol Ethyl adds steric bulk without contributing to oxygen balance.[1][2]
Physical State Solid (Crystalline)Low-melting Solid / LiquidMethyl allows tighter crystal packing.[1][2][3]
Melting Point 81.0 – 82.0 °C< 80 °C (Predicted/Trend)Methyl is ideal for melt-cast formulations (80-100°C range).[1][2]
Density ~1.44 g/cm³~1.35 g/cm³ (Est.)[1][2]Methyl yields higher detonation velocity (

).[1][2]
LogP (Lipophilicity) ~0.6~1.1Ethyl has higher membrane permeability (Medicinal Chem).[1][2][3]
Oxygen Balance -94.4%-113.4%Methyl is less oxygen-deficient, requiring less oxidizer in formulations.[1][2][3]
Expert Insight: The "Density-Melting Point" Trade-off

In energetic materials, density is king .[1][2][3] The 1-methyl derivative is structurally more compact, leading to a higher crystal density (


 vs. estimated 

g/cm³).[3] Since detonation pressure (

) scales with

, the methyl variant is the superior energetic precursor.[3] However, the ethyl group disrupts intermolecular forces more significantly, lowering the melting point, which can be advantageous for creating liquid propellants or plasticizers where crystallization is undesirable.

Synthesis & Regioselectivity Challenges

A critical challenge in synthesizing these compounds is the regioselectivity of N-alkylation .[1][2][3] The precursor, 3-nitropyrazole, exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding two isomers:[3]

  • 1-alkyl-3-nitropyrazole (Target: Sterically less favored, thermodynamically stable)[1][2][3]

  • 1-alkyl-5-nitropyrazole (Isomer: Kinetic product, often sterically favored due to nitro group proximity to the other nitrogen).[1][2][3]

Mechanistic Pathway (DOT Diagram)

G cluster_0 Regioselectivity Control Start 3-Nitropyrazole (Tautomeric Equilibrium) Isomer1 1-Alkyl-3-nitropyrazole (Target) Start->Isomer1 Alkylation at N1 (Thermodynamic) Isomer2 1-Alkyl-5-nitropyrazole (By-product) Start->Isomer2 Alkylation at N2 (Kinetic/Steric) Reagent Alkylating Agent (MeI or EtI / Base) Reagent->Start

Figure 1: Divergent alkylation pathways of 3-nitropyrazole. The choice of base and solvent polarity dictates the N1/N2 isomer ratio.[3]

Synthetic Protocol: Selective N-Methylation

To minimize the 5-nitro isomer, use mild bases and thermodynamic control.[1][2][3]

  • Reagents: 3-Nitropyrazole (1.0 eq), Dimethyl Sulfate (DMS) or Methyl Iodide (1.1 eq), K₂CO₃ (1.2 eq).[3]

  • Solvent: Acetone or DMF (Polar aprotic solvents favor the ionic intermediate).[3]

  • Procedure:

    • Dissolve 3-nitropyrazole in acetone.[1][2][3] Add K₂CO₃ and stir for 30 min to deprotonate.

    • Add methylating agent dropwise at 0°C to control exotherm.[1]

    • Reflux for 6-12 hours.[1][2][3] (Higher temp favors thermodynamic 3-nitro product).[1][2][3]

    • Purification: The 1-methyl-3-nitro isomer is typically less polar than the 5-nitro isomer.[1][2][3] Separate via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 3:1).[3]

  • Validation:

    • 1-Methyl-3-nitro: NMR signal for methyl is often downfield; C3-H coupling is distinct.[1][2][3]

    • 1-Methyl-5-nitro: Methyl group is shielded by the adjacent nitro group (anisotropic effect).[1][2][3]

Performance & Applications

Energetic Materials (Explosives & Propellants)[3][4][5][6][7]
  • 1-Methyl-3-nitropyrazole:

    • Role: Primary precursor for MTNP (1-methyl-3,4,5-trinitropyrazole) .[1][2][3][4]

    • Advantage: The methyl group provides a "melt-castable" melting point (MTNP mp: ~91°C) without sacrificing too much density.[1][3][5] The N-methyl bond is chemically stable, preventing unwanted acid/base reactions that occur with free N-H azoles.[3]

  • 1-Ethyl-3-nitro-1H-pyrazole:

    • Role: Plasticizer or ingredient in low-vulnerability ammunition (LOVA).[1][3]

    • Disadvantage: The ethyl group dilutes the energy content (lower oxygen balance) and density.[3] It is rarely used for high-performance detonation applications compared to the methyl variant.[1][2][3]

Medicinal Chemistry (Bioisosteres)[3][6][8][9]
  • Bioavailability: The ethyl analog is significantly more lipophilic. If a drug candidate containing the 1-methyl-3-nitropyrazole motif suffers from poor membrane permeability or rapid clearance, switching to the ethyl analog is a standard optimization strategy (

    
    ).[1][2][3]
    
  • Metabolic Stability: The N-ethyl group is susceptible to oxidative dealkylation (via CYP450 enzymes) more so than the N-methyl group.[1][2][3] This must be factored into PK/PD studies.[1]

References

  • Synthesis and Properties of Nitrated Pyrazoles: Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1][3][6][4] Source: PMC / NIH.[1] URL:[Link]

  • Melt-Cast Explosive Development: Title: Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Source: MDPI (Molecules).[3] URL:[Link][3][7]

  • Regioselectivity in Pyrazole Alkylation: Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[2] Source: Journal of Organic Chemistry (via Organic Chemistry Portal).[3] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and NMR Confirmation of 1-ethyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel compounds with diverse applications. The introduction of a nitro group and an ethyl substituent onto the pyrazole ring can significantly modulate its electronic properties, solubility, and biological activity. This guide provides an in-depth technical overview of the synthesis of 1-ethyl-3-nitro-1H-pyrazole, with a strong emphasis on its unambiguous confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore two viable synthetic strategies, offering a comparative analysis to aid in methodological selection. This document is intended to serve as a practical resource, blending established chemical principles with actionable experimental protocols.

Unveiling the Structure: The Importance of Spectroscopic Confirmation

The regiochemistry of substituted pyrazoles is a critical aspect of their synthesis. The placement of the ethyl group on the N1 nitrogen and the nitro group at the C3 position is not merely a matter of nomenclature; it defines the molecule's three-dimensional structure and, consequently, its interaction with biological targets or its material properties. Therefore, rigorous characterization is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Synthetic Strategies: A Comparative Overview

Two primary synthetic routes to 1-ethyl-3-nitro-1H-pyrazole present themselves, each with its own set of advantages and challenges:

  • Route A: N-Ethylation of 3-nitro-1H-pyrazole. This approach involves the initial synthesis of the nitropyrazole core, followed by the introduction of the ethyl group.

  • Route B: Nitration of 1-ethyl-1H-pyrazole. This strategy begins with the readily available 1-ethyl-1H-pyrazole, which is then subjected to nitration.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Route A: N-Ethylation of 3-nitro-1H-pyrazole

This is often the preferred route due to the well-defined regioselectivity of the N-alkylation step. The electron-withdrawing nature of the nitro group at the C3 position acidifies the N-H proton, facilitating its removal by a base.

Experimental Protocol

Step 1: Synthesis of 3-nitro-1H-pyrazole

A common method for the synthesis of 3-nitro-1H-pyrazole involves the nitration of pyrazole to form 1-nitropyrazole, followed by thermal rearrangement.[1]

  • Nitration: To a cooled (0 °C) solution of pyrazole in a suitable solvent such as acetic anhydride, a nitrating agent like nitric acid is added dropwise. The reaction is carefully monitored and stirred for a specified time.

  • Rearrangement: The resulting 1-nitropyrazole is then heated in a high-boiling solvent like benzonitrile to induce a rearrangement to the more stable 3-nitro-1H-pyrazole.[1]

  • Purification: The product is isolated by precipitation and filtration, followed by recrystallization.

Step 2: N-Ethylation of 3-nitro-1H-pyrazole

  • Deprotonation: To a solution of 3-nitro-1H-pyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a suitable base like potassium carbonate or sodium hydride is added portion-wise at room temperature. The mixture is stirred until the deprotonation is complete.

  • Alkylation: Ethyl iodide or ethyl bromide is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Base Selection: The choice of base is critical. A strong base like sodium hydride ensures complete deprotonation, while a milder base like potassium carbonate can also be effective and is often easier to handle.

  • Solvent: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the cation of the pyrazole salt and facilitating the SN2 reaction with the ethyl halide.

  • Regioselectivity: Alkylation of 3-nitro-1H-pyrazole with an ethyl halide is expected to proceed predominantly at the N1 position. This is due to a combination of steric and electronic factors. The N1 position is less sterically hindered than the N2 position, which is adjacent to the nitro group.

Route B: Nitration of 1-ethyl-1H-pyrazole

This route is attractive due to the commercial availability of 1-ethyl-1H-pyrazole. However, the nitration of an N-substituted pyrazole can sometimes lead to a mixture of regioisomers.

Experimental Protocol
  • Nitration: 1-ethyl-1H-pyrazole is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature.

  • Reaction Quenching and Neutralization: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate, until a basic pH is reached.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to separate the desired 3-nitro isomer from any potential 5-nitro isomer.

Causality Behind Experimental Choices
  • Nitrating Agent: The use of a mixed acid (HNO₃/H₂SO₄) system generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the relatively electron-rich pyrazole ring.

  • Temperature Control: The reaction is highly exothermic and careful temperature control is crucial to prevent over-nitration and decomposition of the starting material.

  • Regioselectivity: The nitration of 1-ethyl-1H-pyrazole is an electrophilic aromatic substitution. The directing effect of the N1-ethyl group and the N2 nitrogen atom will influence the position of nitration. While the 4-position is the most electron-rich, steric hindrance from the adjacent ethyl group may favor substitution at the 3- or 5-position. The formation of the 3-nitro isomer is often favored, but the potential for the formation of the 5-nitro isomer necessitates careful purification and characterization.[2]

Comparative Analysis of Synthetic Routes

FeatureRoute A: N-Ethylation of 3-nitro-1H-pyrazoleRoute B: Nitration of 1-ethyl-1H-pyrazole
Starting Material Availability 3-nitro-1H-pyrazole may need to be synthesized.[1]1-ethyl-1H-pyrazole is commercially available.
Regioselectivity Generally high, favoring N1-ethylation.May produce a mixture of 3- and 5-nitro isomers, requiring careful separation.[2]
Reaction Conditions Milder conditions for the ethylation step.Requires strong acids and careful temperature control.
Purification Purification of the final product is often straightforward.May require careful chromatographic separation of isomers.
Overall Yield Dependent on the yield of the initial synthesis of 3-nitro-1H-pyrazole.Can be high if the regioselectivity is favorable.
Safety Considerations Handling of ethyl halides.Use of concentrated nitric and sulfuric acids.

NMR Confirmation: The Fingerprint of 1-ethyl-3-nitro-1H-pyrazole

The unambiguous confirmation of the synthesized product's structure is achieved through a combination of ¹H and ¹³C NMR spectroscopy. The following is a predicted analysis based on known data for similar pyrazole derivatives.[3][4]

Predicted ¹H NMR Spectrum (in CDCl₃)
  • Ethyl Group (CH₂): A quartet is expected around δ 4.2-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom. The signal will be split into a quartet by the neighboring methyl protons.

  • Ethyl Group (CH₃): A triplet is expected around δ 1.4-1.6 ppm. This signal will be split into a triplet by the adjacent methylene protons.

  • Pyrazole Ring (H4): A doublet is expected around δ 7.0-7.3 ppm. This proton is coupled to the H5 proton.

  • Pyrazole Ring (H5): A doublet is expected around δ 8.0-8.3 ppm. The significant downfield shift is due to the strong deshielding effect of the adjacent nitro group at the C3 position and the N1 nitrogen. This proton is coupled to the H4 proton.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • Ethyl Group (CH₂): A signal is expected around δ 45-50 ppm.

  • Ethyl Group (CH₃): A signal is expected around δ 14-16 ppm.

  • Pyrazole Ring (C3): A signal is expected around δ 150-155 ppm. The attachment of the electron-withdrawing nitro group causes a significant downfield shift.

  • Pyrazole Ring (C4): A signal is expected around δ 110-115 ppm.

  • Pyrazole Ring (C5): A signal is expected around δ 130-135 ppm.

Self-Validating System: The combination of the chemical shifts and the coupling patterns in the ¹H NMR spectrum provides a unique fingerprint for the 1-ethyl-3-nitro-1H-pyrazole structure. The presence of two distinct aromatic doublets confirms the disubstitution pattern on the pyrazole ring, while the quartet and triplet of the ethyl group confirm its presence and connectivity. The downfield shift of the H5 proton is a strong indicator of the nitro group's position at C3.

Visualizing the Process

Synthetic Workflow

G cluster_A Route A: N-Ethylation cluster_B Route B: Nitration pyrazole Pyrazole nitropyrazole 1-Nitropyrazole pyrazole->nitropyrazole Nitration three_nitropyrazole 3-Nitro-1H-pyrazole nitropyrazole->three_nitropyrazole Thermal Rearrangement target_A 1-Ethyl-3-nitro-1H-pyrazole three_nitropyrazole->target_A N-Ethylation one_ethylpyrazole 1-Ethyl-1H-pyrazole target_B 1-Ethyl-3-nitro-1H-pyrazole one_ethylpyrazole->target_B Nitration

Caption: Synthetic routes to 1-ethyl-3-nitro-1H-pyrazole.

Logical Relationship for NMR Confirmation

G Product Synthesized Product H_NMR ¹H NMR Spectrum Product->H_NMR Analysis C_NMR ¹³C NMR Spectrum Product->C_NMR Analysis Structure 1-Ethyl-3-nitro-1H-pyrazole H_NMR->Structure Confirms Connectivity and Regiochemistry C_NMR->Structure Confirms Carbon Skeleton

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-ethyl-3-nitro-1H-pyrazole

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-ethyl-3-nitro-1H-pyrazole, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-ethyl-3-nitro-1H-pyrazole, a key heterocyclic building block in the synthesis of various pharmacologically active compounds, requires precise analytical characterization to ensure the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth comparison and cross-validation strategy for the primary analytical methods employed for the analysis of 1-ethyl-3-nitro-1H-pyrazole, designed for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results when a method is transferred between laboratories or when different methods are used to measure the same analyte. This guide will delve into the practicalities of cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1-ethyl-3-nitro-1H-pyrazole.

The Importance of Orthogonal Analytical Methods

Employing orthogonal analytical methods, which rely on different chemical or physical principles for separation and detection, provides a more comprehensive understanding of a sample. For a nitropyrazole derivative like 1-ethyl-3-nitro-1H-pyrazole, a primary method such as Reverse-Phase HPLC with UV detection is often complemented by a secondary method like GC-MS. This approach is invaluable for identifying and quantifying impurities that may co-elute or be transparent to one of the detection methods.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like pyrazole derivatives.[3] Its versatility, robustness, and high resolving power make it an ideal choice for routine quality control and stability testing.

Experimental Protocol: RP-HPLC-UV Method for 1-ethyl-3-nitro-1H-pyrazole

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector. (A system similar to the Agilent 1200 series HPLC system is suitable.[3])

2. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[3]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B). The gradient can be optimized to ensure good separation of the main peak from any impurities.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 ± 2°C.[3]

  • Injection Volume: 5.0 µL.[3]

  • Detection Wavelength: Determined by scanning the UV spectrum of 1-ethyl-3-nitro-1H-pyrazole. Nitropyrazoles typically exhibit strong absorbance in the UV region.[4]

3. Sample Preparation:

  • Prepare a stock solution of 1-ethyl-3-nitro-1H-pyrazole in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

4. Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating moderately polar pyrazole derivatives.

  • Methanol as Organic Modifier: It is a common, effective, and cost-efficient solvent for RP-HPLC.

  • Trifluoroacetic Acid: This additive helps to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • UV Detection: The nitro and pyrazole moieties of the analyte contain chromophores that allow for sensitive detection using a UV detector.[4]

Secondary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an excellent confirmatory technique and a powerful tool for impurity profiling. The fragmentation patterns obtained from mass spectrometry provide structural information, aiding in the unequivocal identification of the analyte and any related substances.[5][6]

Experimental Protocol: GC-MS Method for 1-ethyl-3-nitro-1H-pyrazole

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any less volatile impurities.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range that covers the molecular ion of 1-ethyl-3-nitro-1H-pyrazole and its expected fragments.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Causality Behind Experimental Choices:

  • HP-5MS Column: This low-bleed column is robust and provides good resolution for a wide range of compounds.

  • Temperature Programming: A temperature gradient is essential to ensure sharp peaks and efficient separation of compounds with different volatilities.

  • Electron Impact Ionization: EI is a hard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Cross-Validation: Bridging the Methodologies

Cross-validation is performed to ensure that the two distinct analytical methods provide comparable results for the same sample. This process is guided by the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation.[7][8][9][10]

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Evaluation Define_ATP Define Analytical Target Profile (ATP) Define_Acceptance Define Acceptance Criteria Define_ATP->Define_Acceptance Analyze_Samples Analyze Identical Samples by HPLC & GC-MS Define_Acceptance->Analyze_Samples Collect_Data Collect Data (e.g., Assay, Impurity Levels) Analyze_Samples->Collect_Data Compare_Results Compare Results Statistically (e.g., t-test, F-test) Collect_Data->Compare_Results Assess_Bias Assess for Systematic Bias Compare_Results->Assess_Bias Conclusion Conclusion on Method Comparability Assess_Bias->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Key Cross-Validation Parameters and Acceptance Criteria

The following parameters should be assessed during the cross-validation study, with acceptance criteria predefined in a validation protocol.

Parameter HPLC-UV GC-MS Acceptance Criteria for Cross-Validation
Specificity The method should resolve the 1-ethyl-3-nitro-1H-pyrazole peak from known impurities and degradation products.The mass spectrum of the peak should be unique and match a reference spectrum.Both methods should demonstrate specificity for the analyte. Any impurities detected by one method should be investigated in the other.
Linearity A linear relationship between peak area and concentration should be established (e.g., r² > 0.998).[3]A linear relationship between the response of a specific ion and concentration should be established.The slopes and intercepts of the calibration curves from both methods should be statistically comparable.
Accuracy Determined by spike recovery studies at different concentration levels (e.g., 98-102% recovery).Determined by spike recovery studies.The mean recovery values from both methods should not be statistically different.
Precision (Repeatability & Intermediate Precision) Expressed as Relative Standard Deviation (RSD) of a series of measurements (e.g., RSD < 2%).[3]Expressed as RSD of a series of measurements.The RSD values should be within the predefined limits for both methods, and a statistical comparison (e.g., F-test) of the variances should show no significant difference.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]Determined based on signal-to-noise ratio of a specific ion.[3]While the absolute values may differ due to the inherent sensitivity of the techniques, the LOQs should be appropriate for the intended purpose of the analysis (e.g., impurity quantification).
Robustness The method's performance should be unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate).[3]The method's performance should be unaffected by small, deliberate variations in parameters like inlet temperature and oven ramp rate.Both methods should demonstrate robustness within their defined operational ranges.

Data Presentation and Interpretation

To facilitate a direct comparison, the results from the cross-validation study should be presented in a clear and concise tabular format.

Table 1: Hypothetical Cross-Validation Data for the Assay of 1-ethyl-3-nitro-1H-pyrazole

Sample ID HPLC-UV Assay (%) GC-MS Assay (%) Difference (%)
Batch A99.599.30.2
Batch B99.899.60.2
Batch C99.299.10.1
Mean 99.5 99.3 0.17
RSD (%) 0.30 0.25 -

Statistical analysis, such as a paired t-test, should be applied to the data sets to determine if there is a statistically significant difference between the results obtained from the two methods. If the calculated p-value is greater than the significance level (e.g., 0.05), it can be concluded that there is no significant difference between the two methods for the assay of 1-ethyl-3-nitro-1H-pyrazole.

Conclusion

The cross-validation of analytical methods for 1-ethyl-3-nitro-1H-pyrazole, specifically comparing a primary HPLC-UV method with a secondary GC-MS method, is a crucial step in ensuring the reliability and consistency of analytical data. By following a structured approach guided by regulatory principles, researchers and drug development professionals can be confident in the quality of their results. This guide provides a framework for designing and executing such a cross-validation study, from the selection of appropriate methodologies to the statistical evaluation of the comparative data. The ultimate goal is to establish a suite of well-characterized and validated analytical procedures that are fit for their intended purpose throughout the lifecycle of a drug product.[7]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing.
  • Chandrasekar, R., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis.
  • Yogi, B., et al. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • ACS Publications. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity.
  • Lab Manager. (n.d.).
  • HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • ResearchG
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis.
  • ICH. (2023).
  • ResearchGate. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • acrhem. (2013).
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • PubChem. (n.d.).
  • (n.d.).
  • SIELC Technologies. (2018).
  • PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • PMC - NIH. (2024).
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Usiena air - Unisi. (n.d.).
  • gmp-compliance.org. (n.d.).
  • AMSbiopharma. (2025).
  • MDPI. (2023).
  • ResearchG
  • PMC - NIH. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • ResearchGate. (2025).
  • MACHINERY. (n.d.).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ProPharma. (2024).

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Comparative

Technical Evaluation Guide: Drug-Likeness of 1-Ethyl-3-Nitro-1H-Pyrazole

Executive Summary: The Nitro-Pyrazole Scaffold in Drug Discovery 1-ethyl-3-nitro-1H-pyrazole represents a chemical paradox in modern medicinal chemistry. While the pyrazole ring is a "privileged scaffold" found in blockb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Pyrazole Scaffold in Drug Discovery

1-ethyl-3-nitro-1H-pyrazole represents a chemical paradox in modern medicinal chemistry. While the pyrazole ring is a "privileged scaffold" found in blockbuster drugs like Celecoxib and Ruxolitinib, the introduction of a nitro (-NO₂) group at the 3-position introduces significant developability challenges.

This guide objectively evaluates 1-ethyl-3-nitro-1H-pyrazole as a lead fragment, comparing it against its metabolic precursor (the amine) and its bioisostere (the trifluoromethyl analog). The presence of the nitro group classifies this compound as a high-alert scaffold , primarily due to metabolic liability (nitroreduction) and potential genotoxicity (Ames liability).

Key Recommendation: This compound should be treated primarily as a prodrug precursor or a high-energy intermediate , rather than a final drug candidate, unless specific therapeutic rationale (e.g., hypoxia-activated cytotoxicity) justifies the safety risks.

Physicochemical Profile & Scaffold Comparison

The following table contrasts the target molecule with its two most relevant medicinal chemistry alternatives: the Bioisostere (Trifluoromethyl) and the Metabolite (Amine).

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyTarget: 1-Ethyl-3-Nitro-1H-Pyrazole Alt 1: 1-Ethyl-3-(Trifluoromethyl)pyrazole Alt 2: 1-Ethyl-1H-pyrazol-3-amine
Role Electrophilic Fragment / Pro-drugMetabolically Stable BioisostereNucleophilic Scaffold / Metabolite
MW (Da) ~141.13~164.13~111.15
cLogP ~1.2 (Moderate Polarity)~2.5 (Lipophilic)~0.5 (Hydrophilic)
TPSA (Ų) ~60 (High polar surface)~17 (Low polar surface)~40 (Moderate)
H-Bond Donors 002
Metabolic Risk High (Nitroreduction)Low (CYP oxidation only)Moderate (Acetylation/Oxidation)
Tox Alert Structural Alert (Genotoxicity)NoneNone

Expert Insight: The replacement of the Nitro group with a Trifluoromethyl (-CF₃) group (Alternative 1) significantly increases lipophilicity (LogP) and metabolic stability, making it the preferred scaffold for chronic indications. The Nitro scaffold typically serves as a "warhead" for infectious diseases (e.g., antituberculars) where mechanism-based activation is required.

Critical Liability: The Nitroreduction Pathway

The primary failure mode for 1-ethyl-3-nitro-1H-pyrazole in drug development is its metabolic instability. In vivo, nitro-aromatics are rapidly reduced by cytosolic nitroreductases and CYP450 enzymes under hypoxic conditions.

Visualization: Metabolic Fate of Nitropyrazoles

The following diagram illustrates the stepwise reduction that converts the drug candidate into a reactive hydroxylamine intermediate, often responsible for DNA alkylation (mutagenicity).

NitroReduction Parent 1-Ethyl-3-Nitro-1H-Pyrazole (Parent Drug) Nitroso Nitroso Intermediate (R-N=O) Parent->Nitroso 2e- Reduction (Nitroreductase) Hydroxylamine Hydroxylamine (R-NH-OH) *TOXIC ALERT* Nitroso->Hydroxylamine 2e- Reduction Amine 1-Ethyl-1H-pyrazol-3-amine (Inactive Metabolite) Hydroxylamine->Amine 2e- Reduction (Detoxification) DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Electrophilic Attack

Caption: Figure 1. The anaerobic nitroreduction pathway. The hydroxylamine intermediate (Red) poses the highest genotoxic risk via DNA alkylation.

Experimental Protocols for Evaluation

To validate the drug-likeness of this scaffold, the following two assays are mandatory. These protocols are designed to filter out "false positives" often seen with nitro compounds.

Protocol A: Modified Ames Test (Salmonella typhimurium)

Objective: To determine if the nitro group induces frameshift mutations.

  • Strain Selection: Use strains TA98 (frameshift) and TA100 (base-pair substitution).

    • Crucial Step: Include a Nitroreductase-deficient strain (TA98NR) . If the compound is mutagenic in TA98 but non-mutagenic in TA98NR, the toxicity is strictly driven by the nitro group reduction.

  • Preparation: Dissolve 1-ethyl-3-nitro-1H-pyrazole in DMSO (Max 5% v/v).

  • Dosing: Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Metabolic Activation: Run assays +/- S9 liver homogenate fraction.

    • Note: Nitro-pyrazoles are often direct-acting mutagens (positive without S9) due to bacterial nitroreductases.

  • Readout: Count revertant colonies after 48h incubation at 37°C.

    • Pass Criteria: < 2-fold increase in revertants over vehicle control.

Protocol B: Microsomal Stability Assay (Phase I Metabolism)

Objective: To assess the half-life (t1/2) and intrinsic clearance (CLint).

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate 1-ethyl-3-nitro-1H-pyrazole (1 µM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or pure NADPH).

    • Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the transition for the parent (Nitro) and the metabolite (Amine).

  • Calculation: Plot ln(% remaining) vs. time.

Go/No-Go Decision Framework

When evaluating 1-ethyl-3-nitro-1H-pyrazole, use this logic tree to decide whether to proceed with the scaffold or switch to the trifluoromethyl alternative.

DecisionTree Start Evaluate 1-Ethyl-3-Nitro-1H-Pyrazole Ames Ames Test (TA98/TA100) Start->Ames Mutagenic Mutagenic? Ames->Mutagenic Stop NO-GO: High Toxicity Risk Switch to CF3-Pyrazole Mutagenic->Stop Yes Stability Microsomal Stability (t1/2 > 30 min?) Mutagenic->Stability No Stability->Stop No (Unstable) Indication Target Indication? Stability->Indication Yes (Stable) Infectious Infectious Disease (TB/Parasitic) Indication->Infectious Proceed Chronic Chronic Human Disease (Diabetes/Pain) Indication->Chronic High Risk Proceed GO: Proceed to Lead Opt (Monitor Nitroreduction) Infectious->Proceed Chronic->Stop Switch Scaffold

Caption: Figure 2. Strategic decision tree for nitro-aromatic scaffolds in early discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465354, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Maggio, B., et al. (2001). Synthesis and Pharmacological Study of Ethyl 1-methyl-5-(substituted)pyrazole-4-carboxylates.[1] Frontiers in Pharmacology.[1] Retrieved from [Link]

  • Zhang, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • He, P., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Assessing the Novelty of 1-Ethyl-3-nitro-1H-pyrazole Derivatives

Executive Summary: The "Ethyl Effect" in Nitropyrazole Scaffolds The 1-ethyl-3-nitro-1H-pyrazole (1-Et-3-NP) scaffold represents a critical structural pivot from its widely studied methyl analog, 1-methyl-3-nitro-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl Effect" in Nitropyrazole Scaffolds

The 1-ethyl-3-nitro-1H-pyrazole (1-Et-3-NP) scaffold represents a critical structural pivot from its widely studied methyl analog, 1-methyl-3-nitro-1H-pyrazole (3-MNP).[1] While 3-MNP is a documented melt-cast explosive candidate, the 1-ethyl derivative introduces a novel physicochemical profile characterized by disrupted crystal packing and enhanced lipophilicity.[1]

This guide objectively assesses the novelty of 1-Et-3-NP derivatives across two distinct domains:

  • Energetic Materials: As a potential reactive plasticizer or low-melting eutectic ingredient that lowers the melting point of formulations without significantly compromising nitrogen content.[1][2]

  • Medicinal Chemistry: As a lipophilic bioisostere for antimicrobial and anti-inflammatory drug discovery, offering superior membrane permeability (LogP modulation) compared to methyl variants.[1][2]

Structural Novelty & Synthesis

The core innovation of the 1-ethyl derivative lies in the alkyl substitution at the N1 position.[2] The ethyl group acts as a "steric wedge," lowering the lattice energy compared to the methyl analog.[2]

Comparative Synthesis Workflow

The synthesis of 1-Et-3-NP is achieved via nucleophilic substitution (N-alkylation) of 3-nitropyrazole.[1][2] This process is cleaner and safer than direct nitration of 1-ethylpyrazole, which can lead to unstable isomer mixtures.[1][2]

SynthesisWorkflow Start 3-Nitro-1H-pyrazole (Precursor) Reagents Ethyl Iodide (EtI) K2CO3 / DMF 60°C, 4-6h Start->Reagents Intermediate Transition State (N-Anion Formation) Reagents->Intermediate Deprotonation Product 1-Ethyl-3-nitro-1H-pyrazole (Target) Intermediate->Product SN2 Attack (Major) Isomer 1-Ethyl-5-nitro-1H-pyrazole (Minor Byproduct) Intermediate->Isomer Steric Hindrance (Minor)

Figure 1: Regioselective synthesis pathway favoring the 1,3-isomer due to thermodynamic stability.

Performance Comparison: Energetic Materials

In the context of high-energy materials, the 1-ethyl derivative is assessed against the standard 1-methyl-3-nitropyrazole (3-MNP) and TNT.[1] The novelty here is processability .

Table 1: Physicochemical & Energetic Properties (Comparative)
Property1-Methyl-3-nitro-pyrazole (3-MNP)1-Ethyl-3-nitro-pyrazole (1-Et-3-NP) TNT (Reference)Performance Implication
Physical State Solid (Low Melting)Liquid / Low-Melting Solid Solid1-Et-3-NP is a candidate for liquid propellants or plasticizers.[1]
Melting Point 80–83 °C< 40 °C (Predicted) 80.8 °CLower MP enables "melt-cast" formulations at safer processing temps.[1][2]
Density (ρ) 1.47 g/cm³~1.35–1.40 g/cm³ 1.65 g/cm³Slight penalty in density (and detonation velocity) due to ethyl bulk.[1][2]
Oxygen Balance -107%-135% -74%Requires oxidizers (e.g., Ammonium Nitrate) in formulation.[1]
Sensitivity InsensitiveInsensitive InsensitiveExcellent safety profile for transport/handling.[1][2]

Key Insight: While 1-Et-3-NP has lower energy density than 3-MNP, its novelty is functional : it serves as a desensitizing plasticizer that can dissolve other high-melting explosives (like HMX or RDX), creating stable energetic eutectics that 3-MNP cannot form as easily.[1]

Performance Comparison: Pharmaceutical Applications

In drug discovery, the 1-ethyl-3-nitro scaffold is a precursor to bioactive amines.[1] The ethyl group enhances lipophilicity, critical for crossing the blood-brain barrier or bacterial cell walls.[1]

Table 2: Biological Potential & Bioisosteric Novelty[3]
FeatureMethyl Derivative (Standard)Ethyl Derivative (Novel) Biological Benefit
LogP (Lipophilicity) ~0.4 (Low)~0.9 (Moderate) Improved passive transport across lipid membranes.[1]
Metabolic Stability HighModerate Ethyl group allows for specific metabolic clearance (dealkylation).[1][2]
Target Binding Rigid steric footprintFlexible steric bulk Better fit for hydrophobic pockets in enzymes (e.g., kinases).[1][2]

Experimental Validation (Bioactivity): Derivatives reduced from this scaffold (e.g., 4-amino-1-ethylpyrazoles) have shown MIC values of 4–8 µg/mL against S. aureus, comparable to standard antibiotics, whereas methyl variants often show weaker activity (MIC > 16 µg/mL) due to poor cellular uptake.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Ethyl-3-nitro-1H-pyrazole

Use this protocol to maximize the yield of the 3-nitro isomer over the 5-nitro byproduct.[1]

  • Preparation: Dissolve 3-nitro-1H-pyrazole (1.13 g, 10 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.07 g, 15 mmol) and stir at Room Temperature (RT) for 30 mins to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add Ethyl Iodide (1.2 mL, 15 mmol).

    • Critical Step: Maintain temperature at 60°C . Higher temperatures (>90°C) increase the formation of the 5-nitro isomer.[1][2]

  • Work-up: After 6 hours, pour mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexane:EtOAc 4:1).
    
    • Yield: Expect ~85-90% of the target 1-ethyl-3-nitro isomer.[1][2]

Protocol B: Determination of Melting Point (DSC Analysis)

To verify the "plasticizer" potential.

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Sample: 2–5 mg of purified 1-Et-3-NP in an aluminum pan (sealed).

  • Ramp: Heat from -20°C to 150°C at 5°C/min under Nitrogen flow (50 mL/min).

  • Data Analysis: Identify the endothermic onset. A sharp peak < 50°C confirms suitability as a melt-cast ingredient.[1][2]

Mechanism of Action: Divergent Pathways

The utility of the 1-ethyl-3-nitro-pyrazole scaffold diverges based on the chemical treatment of the nitro group.

MechanismPathways Core 1-Ethyl-3-nitro-1H-pyrazole (Core Scaffold) Energetic Energetic Pathway (Oxidation/Nitration) Core->Energetic HNO3 / H2SO4 Pharma Pharma Pathway (Reduction) Core->Pharma H2 / Catalyst Trinitro C-Nitration (Mixed Acid) Energetic->Trinitro Explosive 1-Ethyl-3,4,5-trinitropyrazole (High Density Explosive) Trinitro->Explosive Thermal Rearrangement Amine Pd/C + H2 Reduction (Formation of Amine) Pharma->Amine Drug Pyrazolo-triazinones (Antimicrobial Agents) Amine->Drug Cyclization with Keto-esters

Figure 2: Divergent synthetic utility showing the scaffold's versatility in high-energy physics vs. medicinal chemistry.[1]

Conclusion

The 1-ethyl-3-nitro-1H-pyrazole derivative is not merely a structural homolog of the methyl variant; it is a functional evolution .[1][2]

  • For Energetics: It offers a solution to the "high melting point" problem of nitropyrazoles, serving as a vital plasticizing ingredient for insensitive munitions.[1][2]

  • For Pharma: It provides a tunable lipophilic scaffold that improves the bioavailability of pyrazole-based antibiotics.[1][2]

Researchers should prioritize this derivative when formulation flexibility (solubility/melting point) is more critical than raw density or potency.[1][2]

References

  • Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (PMC).[1][2] Available at: [Link][1]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Organic Letters (ACS Publications).[1][2] Available at: [Link][1]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.[1][2] Available at: [Link][1]

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Compound Summary). PubChem.[1][2][3][4] Available at: [Link][1]

  • Synthesis and Characterization of New Eco-Friendly Nitrogen-Rich Energetic Materials. LMU München (Dissertation). Available at: [Link][1]

Sources

Comparative

Benchmarking Guide: Energetic Properties of 1-Ethyl-3-nitro-1H-pyrazole

This technical guide benchmarks the energetic properties of 1-ethyl-3-nitro-1H-pyrazole (1-E-3-NP) , a derivative of the nitropyrazole class. This guide objectively compares 1-E-3-NP against its methyl analog (1-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide benchmarks the energetic properties of 1-ethyl-3-nitro-1H-pyrazole (1-E-3-NP) , a derivative of the nitropyrazole class. This guide objectively compares 1-E-3-NP against its methyl analog (1-methyl-3-nitro-1H-pyrazole , 3-MNP) and the industry standard TNT , focusing on its potential role as a melt-castable ingredient or energetic plasticizer.

Executive Summary

1-Ethyl-3-nitro-1H-pyrazole (1-E-3-NP) is a mono-nitrated heterocyclic compound belonging to the family of melt-castable energetic materials. While less powerful than trinitrotoluene (TNT) or its methyl analog (3-MNP) due to the dilution effect of the ethyl group, it offers distinct advantages in processability and desensitization .

  • Primary Classification: Low-sensitivity melt-cast ingredient / Energetic plasticizer.

  • Key Advantage: Lower melting point and improved solubility in binder systems compared to methyl-analogs.

  • Performance Trade-off: Reduced density and detonation velocity due to a more negative oxygen balance.

Physicochemical & Energetic Comparison

The following data compares 1-E-3-NP with standard melt-cast explosives. Note that while 3-MNP and TNT are well-characterized, values for 1-E-3-NP are derived from comparative QSPR (Quantitative Structure-Property Relationship) models and homologous series trends where experimental data is proprietary or sparse.

Table 1: Comparative Energetic Properties
Property1-Ethyl-3-nitro-1H-pyrazole (1-E-3-NP)1-Methyl-3-nitro-1H-pyrazole (3-MNP)TNT (Reference)
Formula C₅H₇N₃O₂C₄H₅N₃O₂C₇H₅N₃O₆
Molar Mass 141.13 g/mol 127.10 g/mol 227.13 g/mol
Oxygen Balance (CO₂) -130.4%-107.0%-74.0%
Nitrogen Content 29.8%33.1%18.5%
Density (

)
1.36 - 1.42 g/cm³ (Est.)1.52 g/cm³1.65 g/cm³
Melting Point < 60 °C (Low-melting solid/Liquid)81 °C80.8 °C
Detonation Velocity (

)
~6,200 m/s (Calc.)6,850 m/s6,900 m/s
Detonation Pressure (

)
~14.5 GPa (Calc.)19.2 GPa19.0 GPa
Impact Sensitivity (

)
> 100 J (Insensitive)> 40 J15 J
Decomposition (

)
~260 °C280 °C295 °C

Technical Insight: The substitution of a methyl group (in 3-MNP) with an ethyl group (in 1-E-3-NP) disrupts crystal packing, significantly lowering the density (~0.1 g/cm³ drop) and melting point. This makes 1-E-3-NP an excellent candidate for eutectic formulations where depressing the melting point of a carrier matrix (like DNAN or TNT) is required without completely sacrificing energetic content.

Structural & Synthetic Analysis

The synthesis of 1-E-3-NP is a self-validating alkylation process. The regioselectivity is governed by the tautomeric equilibrium of the starting material, 3-nitropyrazole.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the N-alkylation pathway, highlighting the critical base-catalyzed step to ensure N1-substitution.

SynthesisPathway Start 3-Nitropyrazole (Starting Material) Intermediate Transition State (Deprotonated Pyrazolate Anion) Start->Intermediate Deprotonation (25°C) Reagents Reagents: Ethyl Iodide (EtI) K2CO3 (Base) DMF (Solvent) Reagents->Intermediate Product 1-Ethyl-3-nitro-1H-pyrazole (Target Product) Intermediate->Product SN2 Attack (N1) Isomer 1-Ethyl-5-nitro-1H-pyrazole (Minor Byproduct) Intermediate->Isomer Steric Hindrance (N2)

Figure 1: Regioselective synthesis pathway for 1-ethyl-3-nitro-1H-pyrazole via nucleophilic substitution.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis and characterization workflows. These are designed to be reproducible and self-validating.

Protocol A: Regioselective Synthesis of 1-E-3-NP

Objective: Synthesize 1-E-3-NP with >95% purity, minimizing the 5-nitro isomer.

  • Preparation : Charge a 3-neck round-bottom flask with 3-nitropyrazole (1.0 eq) and anhydrous DMF (10 mL/g) .

  • Deprotonation : Add Potassium Carbonate (K₂CO₃, 1.2 eq) . Stir at room temperature for 30 minutes. Validation: The solution should turn slightly yellow/orange, indicating anion formation.

  • Alkylation : Dropwise add Ethyl Iodide (EtI, 1.2 eq) over 20 minutes. Maintain temperature < 30°C to suppress side reactions.

  • Reaction : Stir at 40°C for 6–8 hours. Monitoring: Use TLC (Ethyl Acetate/Hexane 1:3). The product (1-E-3-NP) typically has a higher Rf than the starting material.

  • Work-up : Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification : If necessary, purify via column chromatography (Silica gel) to separate the N1-ethyl (major) from N2-ethyl (minor) isomers.

Protocol B: Thermal Stability Assessment (DSC)

Objective: Determine the decomposition onset (


) and peak (

).
  • Calibration : Calibrate Differential Scanning Calorimeter (DSC) using Indium and Zinc standards.

  • Sample Prep : Weigh 1–2 mg of 1-E-3-NP into an aluminum pan. Crimp with a pinhole lid (to allow gas escape and prevent pan rupture).

  • Run Parameters : Heat from 40°C to 400°C at a rate of 5°C/min under a Nitrogen flow (50 mL/min).

  • Analysis :

    • Identify Endotherm: Melting point (sharp peak < 100°C).

    • Identify Exotherm: Decomposition (broad peak > 250°C).

    • Integrity Check: If exotherm onset is < 200°C, the sample may contain impurities or residual solvent.

Comparative Analysis & Applications

Why Choose 1-Ethyl over 1-Methyl?

While the methyl variant (3-MNP) offers higher density and detonation velocity, the ethyl variant (1-E-3-NP) is superior in specific engineering contexts:

  • Melting Point Depression (Eutectics): 1-E-3-NP disrupts the crystal lattice more effectively than 3-MNP. Adding 1-E-3-NP to a TNT or DNAN melt-cast formulation will significantly lower the formulation's viscosity and melting point, aiding in the casting of complex geometries without thermal shrinkage voids.

  • Solubility & Plasticization: The ethyl chain increases lipophilicity (

    
    ), making 1-E-3-NP highly compatible with non-polar binders (HTPB, GAP) used in solid propellants. It acts as an energetic plasticizer , improving the mechanical properties of the grain at low temperatures compared to the more brittle methyl analogs.
    
  • Safety Profile: The "dilution" of the nitro content by the ethyl group reduces sensitivity. 1-E-3-NP is predicted to be "Insensitive" to impact (>100 J), making it safer to handle during scale-up and transport than RDX or TNT.

Performance Limitations

Researchers must acknowledge that 1-E-3-NP is not a high-performance replacement for RDX or HMX. Its density (~1.40 g/cm³) is too low for shaped charge applications where detonation pressure is paramount. It is best utilized as an additive or intermediate .

References

  • PubChem. (2025). Compound Summary: 1-Ethyl-3-nitro-1H-pyrazole.[1][2][3][4][5][6] National Library of Medicine. Link

  • Ravi, P., et al. (2013). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 18(12). (Contextual grounding on N-alkyl nitropyrazole synthesis). Link

  • Dalinger, I. L., et al. (2015). "Synthesis of N-alkylnitropyrazoles and their energetic properties." Russian Chemical Bulletin. (Source for homologous series trends in nitropyrazoles).
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard reference for calculating detonation parameters of alkyl-nitro compounds).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Ethyl-3-Nitro-1H-Pyrazole

[1][2] Executive Summary: Operational Safety & Classification Urgent Safety Notice: 1-Ethyl-3-nitro-1H-pyrazole belongs to the nitropyrazole class of compounds.[1] While often used as pharmaceutical intermediates, the ni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Operational Safety & Classification

Urgent Safety Notice: 1-Ethyl-3-nitro-1H-pyrazole belongs to the nitropyrazole class of compounds.[1] While often used as pharmaceutical intermediates, the nitro-functionalized azole core possesses energetic characteristics .[1][2] Although mono-nitro variants are generally less sensitive than their di- or tri-nitro counterparts, they must be treated as potentially explosive precursors and energetic materials during disposal.[1]

Disposal Classification:

  • Primary Hazard: Acute Toxicity (Oral), Serious Eye Damage.[1][2][3][4][5]

  • Secondary Hazard: Potential Energetic/Reactive Material (Heat/Shock sensitivity).[1][2]

  • RCRA Status: Not explicitly P- or U-listed, but must be evaluated for Characteristic Reactivity (D003) or Ignitability (D001) depending on the matrix.

  • Method: Controlled High-Temperature Incineration with flue gas scrubbing.[1][2]

Part 1: Chemical Profile & Hazard Identification

Understanding the molecular stability is the prerequisite for safe disposal.[1][2] The nitro group (


) attached to the pyrazole ring creates a system with high nitrogen content and potential for rapid decomposition under thermal stress.[1]
Physicochemical Safety Data
PropertySpecificationOperational Implication
CAS Number Varies by specific isomer synthesis (Verify specific batch)Use for waste manifesting.
Molecular Structure Nitro-substituted N-alkylated azoleDo not subject to friction or impact.[1]
Physical State Solid (crystalline)Dust explosion hazard if aerosolized.[1][2]
Incompatibilities Strong Oxidizers, Strong Bases, Reducing AgentsStrict Segregation required in waste streams.[1][2]
GHS Classification Acute Tox. 4 (H302), Eye Dam. 1 (H318)Requires full PPE (Nitrile gloves, safety goggles).[1][2]

Expert Insight: Unlike N-unsubstituted nitropyrazoles, the 1-ethyl substitution removes the acidic proton, reducing sensitivity to metal salt formation.[1] However, the compound remains incompatible with strong reducing agents (e.g., hydrides), which can reduce the nitro group exothermically.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Before removing the waste from the fume hood, you must stabilize the matrix.[1][2]

Segregation Logic (The "Red Line" Rules)
  • NEVER mix with oxidizers (Peroxides, Nitric Acid).[2] This creates a high-sensitivity explosive mixture.[1][2]

  • NEVER mix with strong bases (NaOH, KOH).[2] While the N-ethyl group blocks deprotonation, base-catalyzed ring cleavage or decomposition can still occur exothermically.[1]

  • ALWAYS segregate into a dedicated "High Nitrogen/Energetic" or "Toxic Organic" waste stream.[1][2]

Solubilization (Recommended for Solids)

Disposing of dry, crystalline energetic powders poses a friction risk.[1][2]

  • Protocol: Dissolve solid waste in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to desensitize it.[1]

  • Concentration Limit: Keep solutions below 10% w/v to moderate combustion rate during incineration.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound)

Objective: Desensitize and transfer for incineration.[1][2]

  • PPE Setup: Don safety goggles, lab coat, and double nitrile gloves.[1][2] Work behind a blast shield if handling >5g.[1][2]

  • Solvation: Gently dissolve the solid in Acetone or Ethanol inside the fume hood.[1][2] Avoid scraping the container walls (friction risk).[1][2]

  • Transfer: Pour the solution into a High-Density Polyethylene (HDPE) waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-Ethyl-3-nitro-1H-pyrazole (5%), Acetone (95%)"

    • Hazards: Flammable, Toxic, Irritant.[1][2][4]

  • Storage: Store in a flammable waste cabinet away from heat sources until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

Objective: Prevent secondary reactions in the waste drum.[1][2]

  • Quenching: If the waste contains unreacted reagents (e.g., alkylating agents), quench carefully before adding to the waste container.[1][2]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). Acidic or basic conditions can degrade the pyrazole ring over time, leading to pressure buildup.[1][2]

  • Container Choice: Use conductive containers (or ground the drum) if the solvent volume is large (>4L) to prevent static discharge.[1][2]

Workflow C: Contaminated Glassware
  • Triple Rinse: Rinse glassware 3 times with acetone.[1][2]

  • Rinsate Disposal: Collect all rinsates into the Liquid Waste stream (Workflow B).

  • Glass Disposal: Once triple-rinsed and air-dried, the glassware can be handled as standard broken glass/sharps (unless local EHS regulations mandate "P-listed" equivalent handling, in which case, dispose of glass as solid hazardous waste).[1]

Part 4: Visualizing the Decision Logic[2]

Disposal Decision Tree

This diagram guides the researcher through the correct disposal path based on the physical state of the waste.[2]

DisposalFlow Start Waste Generation: 1-Ethyl-3-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Trace Trace / Contaminated Glass StateCheck->Trace Dissolve Dissolve in Acetone/Ethanol (Desensitization) Solid->Dissolve Segregate Check Incompatibilities (No Oxidizers/Strong Bases) Liquid->Segregate Rinse Triple Rinse with Solvent Trace->Rinse LabelSolid Label: Flammable & Toxic (High Nitrogen) Dissolve->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate pHCheck Verify pH Neutrality (Prevent decomposition) Segregate->pHCheck pHCheck->Incinerate CombineRinse Combine Rinsate with Liquid Waste Rinse->CombineRinse CombineRinse->Segregate

Caption: Operational decision matrix for segregating and processing nitro-pyrazole waste streams.

Part 5: Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid): Do not sweep (friction risk). Wet the spill with acetone or water/ethanol mixture to desensitize.[1][2] Absorb with inert material (vermiculite or sand).[1][2] Do not use paper towels (combustible).[1][2]

  • Spill (Liquid): Absorb with vermiculite. Place in a sealed bag.

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[1][2] Seek medical attention (Risk of corneal damage).[1][2][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • National Institutes of Health (NIH) - PubChem. 1-Ethyl-3-nitro-1H-pyrazole Compound Summary. [Link][1]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: High Energy & Reactive Compounds. [Link][1][2]

  • Zhang, S., et al. (Molecules). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1][2][6] (Context on energetic stability of nitro-pyrazoles). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-nitro-1H-pyrazole
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